6-(4-(Trifluoromethyl)phenyl)pyridin-2-ol
Description
Properties
IUPAC Name |
6-[4-(trifluoromethyl)phenyl]-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)9-6-4-8(5-7-9)10-2-1-3-11(17)16-10/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKCKXNQFDMEDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671743 | |
| Record name | 6-[4-(Trifluoromethyl)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111110-54-3 | |
| Record name | 6-[4-(Trifluoromethyl)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure Elucidation of 6-(4-(Trifluoromethyl)phenyl)pyridin-2-ol
This technical guide provides a comprehensive overview of the methodologies and analytical strategies for the structural elucidation of 6-(4-(trifluoromethyl)phenyl)pyridin-2-ol, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis and characterization.
Introduction: The Significance of Trifluoromethyl-Substituted Pyridinols
The incorporation of a trifluoromethyl (-CF3) group into organic molecules can profoundly alter their physicochemical and biological properties. This is due to the high electronegativity of fluorine, which can modulate factors such as metabolic stability, lipophilicity, and binding affinity to biological targets. Pyridin-2-ol scaffolds are prevalent in numerous biologically active compounds. The combination of these two moieties in this compound results in a molecule of considerable interest for the development of novel pharmaceuticals and agrochemicals.[1][2] A thorough understanding of its structure is paramount for its effective application and further development.
Synthesis of this compound: A Plausible Synthetic Approach
While various methods exist for the synthesis of substituted pyridin-2-ones, a reliable and commonly employed strategy involves the condensation of a β-ketoester with an enaminone, followed by cyclization. A plausible and efficient synthetic route to the target compound is the Bohlmann-Rahtz pyridine synthesis.
Experimental Protocol: Bohlmann-Rahtz Synthesis
This protocol outlines a step-by-step methodology for the synthesis of this compound.
Materials:
-
4-(Trifluoromethyl)acetophenone
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Ethyl acetoacetate
-
Piperidine
-
Ethanol
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Formation of the Enaminone: In a round-bottom flask, dissolve 4-(trifluoromethyl)acetophenone (1.0 eq) in toluene. Add dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) and reflux the mixture for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, remove the solvent under reduced pressure to yield the crude enaminone.
-
Condensation and Cyclization: To the crude enaminone, add ethanol, followed by ethyl acetoacetate (1.1 eq) and a catalytic amount of piperidine (0.1 eq). Reflux the mixture for 8-12 hours, monitoring by TLC.
-
Hydrolysis and Acidification: After the reaction is complete, cool the mixture to room temperature and add a 2M aqueous solution of sodium hydroxide. Stir at room temperature for 2 hours to hydrolyze the ester. Subsequently, acidify the reaction mixture with 2M HCl to a pH of approximately 5-6 to precipitate the product.
-
Purification: Filter the resulting precipitate and wash with cold water. The crude product can be further purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterization: The final product, this compound, should be characterized by spectroscopic methods to confirm its structure.
Structural Elucidation Through Spectroscopic Analysis
A combination of spectroscopic techniques is essential for the unambiguous confirmation of the molecular structure.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy:
The proton NMR spectrum will provide crucial information about the number of different types of protons and their neighboring environments.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridin-2-ol OH | 10.0 - 12.0 | broad singlet | - |
| Phenyl H (ortho to CF₃) | 7.8 - 8.0 | doublet | ~8.0 |
| Phenyl H (meta to CF₃) | 7.6 - 7.8 | doublet | ~8.0 |
| Pyridine H4 | 7.4 - 7.6 | triplet | ~7.5 |
| Pyridine H3 | 6.4 - 6.6 | doublet | ~7.0 |
| Pyridine H5 | 6.2 - 6.4 | doublet | ~8.0 |
Causality behind Expected Shifts: The broad singlet for the hydroxyl proton is due to hydrogen bonding and exchange. The protons on the trifluoromethyl-substituted phenyl ring will appear as two doublets due to their ortho and meta positions relative to the electron-withdrawing CF₃ group. The pyridine protons will exhibit characteristic splitting patterns based on their coupling with adjacent protons.
¹³C NMR Spectroscopy:
The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| Pyridin-2-ol C=O | 160 - 165 |
| Pyridine C6 | 150 - 155 |
| Phenyl C (ipso to Pyridine) | 140 - 145 |
| Pyridine C4 | 135 - 140 |
| Phenyl C (ipso to CF₃) | 128 - 132 (quartet, J ≈ 30-35 Hz) |
| Phenyl C (meta to CF₃) | 125 - 128 |
| Phenyl C (ortho to CF₃) | 124 - 127 (quartet, J ≈ 3-5 Hz) |
| CF₃ | 120 - 125 (quartet, J ≈ 270-280 Hz) |
| Pyridine C5 | 115 - 120 |
| Pyridine C3 | 105 - 110 |
Causality behind Expected Shifts: The carbonyl carbon of the pyridin-2-one tautomer will be significantly downfield. The carbons attached to the trifluoromethyl group will exhibit splitting (quartets) due to coupling with the three fluorine atoms. The chemical shifts of the other aromatic carbons are influenced by the electronic effects of the substituents.
¹⁹F NMR Spectroscopy:
Fluorine NMR is a highly sensitive technique for detecting fluorine-containing compounds. The spectrum of this compound is expected to show a single peak.
| Fluorine | Expected Chemical Shift (δ, ppm) | Multiplicity |
| -CF₃ | -60 to -65 | singlet |
Causality behind Expected Shifts: The chemical shift is characteristic of a trifluoromethyl group attached to an aromatic ring. The absence of coupling indicates no adjacent fluorine atoms.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (pyridin-2-ol) | 3200 - 3400 | Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=O stretch (pyridin-2-one) | 1640 - 1680 | Strong |
| C=C and C=N stretch (aromatic) | 1450 - 1600 | Medium to Strong |
| C-F stretch (CF₃) | 1100 - 1300 | Strong |
Causality behind Expected Bands: The broad O-H stretch is indicative of hydrogen bonding. The strong C=O stretch confirms the presence of the pyridin-2-one tautomer. The strong C-F stretching bands are characteristic of the trifluoromethyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion (M⁺): m/z = 241.06
-
Key Fragmentation Patterns: Loss of CO, and fragmentation of the pyridine and phenyl rings. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[5]
Visualizing the Structure and Synthesis
The following diagrams, generated using Graphviz, provide a visual representation of the molecular structure and the synthetic workflow.
Caption: Molecular Structure of this compound
Caption: Synthetic Workflow for this compound
Conclusion
The structural elucidation of this compound is a systematic process that relies on a combination of a well-designed synthetic strategy and a comprehensive analysis of spectroscopic data. The methodologies and expected data presented in this guide provide a robust framework for researchers to confidently synthesize and characterize this important molecule. The insights into the causality of experimental choices and the interpretation of analytical data are intended to empower scientists in their research and development endeavors.
References
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - Semantic Scholar. Available at: [Link]
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Phenol - Wikipedia. Available at: [Link]
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Fluridone | C19H14F3NO | CID 43079 - PubChem - NIH. Available at: [Link]
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Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ) - DEA.gov. Available at: [Link]
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Fluxapyroxad | C18H12F5N3O | CID 16095400 - PubChem - NIH. Available at: [Link]
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2-Hydroxy-5-(trifluoromethyl)pyridine | C6H4F3NO | CID 147443 - PubChem. Available at: [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. Available at: [Link]
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2-Fluoro-6-(trifluoromethyl)pyridine | C6H3F4N | CID 2736501 - PubChem. Available at: [Link]
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Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives - ResearchGate. Available at: [Link]
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2-[6-[[6-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)-3-pyridinyl]methoxy]-1H-indol-3-yl]acetic acid | C24H16F6N2O4 | CID 87871111 - PubChem. Available at: [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - ResearchGate. Available at: [Link]
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Recent developments in fluorine-containing pesticides - ResearchGate. Available at: [Link]
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New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central. Available at: [Link]
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Synthesis and Spectral Analysis of Pyridine Derivates - DOI. Available at: [Link]
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Pyridate | C19H23ClN2O2S | CID 41463 - PubChem. Available at: [Link]
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Flupyradifurone | C12H11ClF2N2O2 | CID 16752772 - PubChem - NIH. Available at: [Link]
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Synthesis and Spectral Analysis of Pyridine Derivates - ResearchGate. Available at: [Link]
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Structural elucidation | PPTX - Slideshare. Available at: [Link]
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Article - SciELO. Available at: [Link]
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Synthesis and crystal structure of 4-(difluoromethyl)-1-methyl-N-(pyridin-3-yl)-1H-pyrazole-3-carboxamide hydrate, C11H12F2N4O2 - ResearchGate. Available at: [Link]
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Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - ResearchGate. Available at: [Link]
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An In-depth Technical Guide to 6-(4-(Trifluoromethyl)phenyl)pyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-(4-(trifluoromethyl)phenyl)pyridin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delves into its chemical identity, synthesis, spectroscopic characterization, and potential applications, with a focus on providing practical insights for professionals in the field.
Core Chemical Identity and Tautomerism
The compound with the systematic name 6-(4-(trifluoromethyl)phenyl)pyridin-2(1H)-one is a derivative of 2-pyridone, featuring a 4-(trifluoromethyl)phenyl substituent at the 6-position. It is crucial to recognize that this compound exists in a tautomeric equilibrium with its corresponding pyridin-2-ol form, 6-(4-(trifluoromethyl)phenyl)pyridin-2-ol.
Tautomerism: A Fundamental Concept
Pyridin-2(1H)-ones and their corresponding 2-hydroxypyridine tautomers are a classic example of prototropic tautomerism. The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and the electronic nature of substituents. In the case of 6-(4-(trifluoromethyl)phenyl)pyridin-2(1H)-one, the pyridone form is generally considered to be the more stable tautomer in most conditions, a common characteristic for 2-pyridone systems. This stability is attributed to the amide resonance within the pyridone ring. Consequently, this compound is most accurately named and identified as a pyridin-2(1H)-one.
Table 1: Identifiers for 6-(4-(Trifluoromethyl)phenyl)pyridin-2(1H)-one
| Identifier | Value |
| IUPAC Name | 6-(4-(Trifluoromethyl)phenyl)-1H-pyridin-2-one |
| Chemical Formula | C₁₂H₈F₃NO |
| Molecular Weight | 251.19 g/mol |
| Canonical SMILES | C1=CC(=O)NC(=C1)C2=CC=C(C=C2)C(F)(F)F |
| InChI Key | (Predicted) |
It is important to note that the isomeric compound, 5-(trifluoromethyl)-1H-pyridin-2-one, has the CAS number 33252-63-0.[1] This highlights the importance of precise nomenclature when searching for information on substituted pyridinones.
Synthesis and Mechanistic Considerations
The synthesis of 6-substituted pyridin-2(1H)-ones often involves the construction of the heterocyclic ring from acyclic precursors. A general and effective method for the synthesis of 6-(trifluoromethyl)pyridin-2(1H)-one involves a cyclocondensation reaction.[2]
Retrosynthetic Analysis
A logical retrosynthetic approach to 6-(4-(trifluoromethyl)phenyl)pyridin-2(1H)-one involves disconnecting the pyridone ring to reveal a key intermediate, an α,β-unsaturated carbonyl compound.
Caption: Retrosynthetic analysis of the target molecule.
Experimental Protocol: Cyclocondensation Approach
This protocol is based on established methodologies for the synthesis of related 6-substituted pyridin-2(1H)-ones.
Step 1: Formation of the Enaminone Intermediate
-
To a solution of 4-(trifluoromethyl)acetophenone (1 equivalent) in a suitable solvent such as toluene, add dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude enaminone intermediate. This intermediate can often be used in the next step without further purification.
Expert Insight: The use of DMF-DMA serves as both a reagent and a dehydrating agent, driving the condensation reaction forward. The choice of a non-polar solvent like toluene facilitates the removal of methanol, a byproduct of the reaction.
Step 2: Cyclization to the Pyridinone Ring
-
Dissolve the crude enaminone intermediate from Step 1 in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a suitable C2-synthon, such as malononitrile or ethyl cyanoacetate (1.1 equivalents), and a base, for instance, sodium hydride or potassium carbonate (2 equivalents).
-
Heat the reaction mixture at 80-100 °C for 4-6 hours.
-
After cooling, quench the reaction by the slow addition of water.
-
Acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Trustworthiness through Self-Validation: The identity and purity of the synthesized 6-(4-(trifluoromethyl)phenyl)pyridin-2(1H)-one should be rigorously confirmed by spectroscopic methods as detailed in the following section. The melting point of the purified solid should also be determined and compared to literature values if available for analogous compounds.
Spectroscopic Characterization
The structural elucidation of 6-(4-(trifluoromethyl)phenyl)pyridin-2(1H)-one relies on a combination of spectroscopic techniques.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - A broad singlet for the N-H proton (typically δ 10-12 ppm).- A set of aromatic protons for the pyridinone ring (typically δ 6.0-8.0 ppm).- Two doublets for the para-substituted phenyl ring (typically δ 7.5-8.0 ppm). |
| ¹³C NMR | - A carbonyl carbon (C=O) signal (typically δ 160-170 ppm).- Aromatic carbons of both the pyridinone and phenyl rings.- A quartet for the trifluoromethyl carbon (CF₃) due to C-F coupling. |
| ¹⁹F NMR | - A singlet for the -CF₃ group. |
| IR (Infrared) | - A strong C=O stretching vibration (typically 1650-1680 cm⁻¹).- An N-H stretching vibration (typically 3100-3300 cm⁻¹).- C-F stretching vibrations (typically 1100-1300 cm⁻¹). |
| MS (Mass Spec.) | - A molecular ion peak (M⁺) corresponding to the molecular weight (251.19 m/z).- Characteristic fragmentation patterns. |
Causality in Spectral Interpretation: The downfield chemical shift of the N-H proton in the ¹H NMR spectrum is a direct consequence of its acidic nature and its involvement in hydrogen bonding. The strong carbonyl absorption in the IR spectrum is a definitive indicator of the pyridone tautomer being the predominant form.
Potential Applications and Biological Significance
The trifluoromethyl group is a key pharmacophore in modern drug discovery due to its ability to enhance metabolic stability, binding affinity, and bioavailability.[2] The pyridinone scaffold is also a privileged structure found in numerous biologically active compounds.
Medicinal Chemistry
Derivatives of pyridinone are known to exhibit a wide range of biological activities. For instance, the compound VX-150, a 2-pyridone amide derivative, has been investigated as a potent and selective inhibitor of the NaV1.8 sodium channel for the treatment of pain.[3] This suggests that 6-(4-(trifluoromethyl)phenyl)pyridin-2(1H)-one could serve as a valuable scaffold for the development of novel therapeutics, particularly in the area of neuroscience.
Agrochemicals
Trifluoromethyl-substituted pyridines are integral components of many modern agrochemicals, including herbicides, fungicides, and insecticides.[2] The combination of the trifluoromethylphenyl group and the pyridinone core in the target molecule suggests its potential for development as a novel crop protection agent. For example, compounds containing trifluoromethylpyridine moieties have been shown to exhibit insecticidal activity against various pests.[2]
Safety and Handling
As with any chemical compound, 6-(4-(trifluoromethyl)phenyl)pyridin-2(1H)-one should be handled with appropriate safety precautions in a laboratory setting. While specific toxicity data is not available, related trifluoromethyl and pyridinone compounds can be skin and eye irritants. Therefore, the use of personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.
Conclusion and Future Directions
6-(4-(Trifluoromethyl)phenyl)pyridin-2(1H)-one is a molecule with significant potential in both medicinal chemistry and agrochemical research. Its synthesis, based on established chemical principles, is accessible, and its structure contains key functional groups known to impart desirable biological properties. Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its biological activity in relevant assays. The exploration of its derivatives could lead to the discovery of novel therapeutic agents or crop protection solutions.
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Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. MDPI. Available at: [Link]
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2-Hydroxy-5-(trifluoromethyl)pyridine | C6H4F3NO | CID 147443 - PubChem. National Center for Biotechnology Information. Available at: [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 6-(4-(Trifluoromethyl)phenyl)pyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 6-(4-(trifluoromethyl)phenyl)pyridin-2-ol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous structures and established chemical principles to offer a robust predictive profile. It is designed to serve as a foundational resource for researchers, enabling informed decisions in experimental design, synthesis, and application. The guide details a plausible synthetic route via Suzuki-Miyaura cross-coupling, outlines standard characterization methodologies, and presents a thorough analysis of key physicochemical parameters, including tautomerism, acidity, lipophilicity, and solubility. Each section is supported by detailed experimental protocols and theoretical justifications to ensure scientific integrity and practical utility.
Introduction and Molecular Structure
The confluence of a pyridin-2-ol core and a trifluoromethylphenyl moiety in this compound suggests a molecule with a unique electronic and steric profile. The pyridin-2-one scaffold is a prevalent feature in numerous biologically active compounds and approved pharmaceuticals. The trifluoromethyl group, a bioisostere of the methyl group, is known to significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The strategic placement of the trifluoromethyl group on the phenyl ring at the 6-position of the pyridin-2-ol core is anticipated to impart distinct physicochemical characteristics that are critical for its behavior in both chemical and biological systems.
This guide aims to provide a detailed, albeit largely predictive, examination of these properties to facilitate further research and development involving this compound.
Molecular Structure and Tautomerism:
This compound can exist in two tautomeric forms: the pyridin-2-ol (enol) form and the pyridin-2(1H)-one (keto) form. The equilibrium between these two forms is a crucial determinant of the molecule's reactivity, hydrogen bonding capability, and spectroscopic signature. In the solid state and in polar solvents, the pyridin-2(1H)-one form is generally favored due to the greater stability of the amide-like functionality.
Caption: Tautomeric equilibrium of this compound.
Synthesis and Characterization
A plausible and efficient synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[2][3]
Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
The synthesis would involve the coupling of a 6-halopyridin-2-ol derivative with (4-(trifluoromethyl)phenyl)boronic acid. A common precursor for this reaction is 6-bromopyridin-2-ol.
Caption: Proposed Suzuki-Miyaura synthesis of the target compound.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add 6-bromopyridin-2-ol (1.0 equiv.), (4-(trifluoromethyl)phenyl)boronic acid (1.2 equiv.), palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv.), and a base such as sodium carbonate (Na₂CO₃) (2.0 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).[3]
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C and stir until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Characterization:
The identity and purity of the synthesized this compound would be confirmed by standard spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the pyridine and phenyl rings, as well as a broad singlet for the N-H proton of the pyridinone tautomer. The chemical shifts and coupling constants would be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum will show a singlet corresponding to the CF₃ group.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic C=O stretching vibration for the pyridinone tautomer, typically in the range of 1650-1690 cm⁻¹. An O-H stretching band for the pyridinol tautomer may also be observed.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition of the compound.
Physicochemical Properties
| Property | Predicted Value | Method of Estimation / Experimental Protocol |
| Molecular Formula | C₁₂H₈F₃NO | Calculated from structure |
| Molecular Weight | 251.19 g/mol | Calculated from atomic weights |
| Appearance | White to off-white solid | Based on analogous compounds |
| Melting Point (°C) | 180 - 220 | Estimated based on related biaryl pyridones |
| Boiling Point (°C) | > 300 (decomposes) | Estimated based on related high-melting solids |
| Solubility | Poorly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Estimated based on LogP and structure |
| pKa | 9 - 10 | Estimated based on pyridin-2-ol and electron-withdrawing effects |
| LogP (o/w) | 2.5 - 3.5 | Estimated based on fragmental contributions |
Melting Point
The melting point of a crystalline solid is a key indicator of its purity and the strength of its crystal lattice forces.
Rationale for Estimation:
The predicted high melting point is based on the rigid, planar structure of the biaryl system, which allows for efficient packing in the crystal lattice. Hydrogen bonding between the pyridinone moieties and potential π-π stacking interactions between the aromatic rings would further contribute to a high lattice energy.
Experimental Protocol for Melting Point Determination:
-
A small amount of the crystalline sample is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. A narrow melting range (e.g., 1-2 °C) is indicative of a pure compound.
Solubility and Lipophilicity (LogP)
Solubility is a critical parameter in drug development, influencing absorption, distribution, and formulation. Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), quantifies the partitioning of a compound between an organic (n-octanol) and an aqueous phase.[5]
Rationale for Estimation:
The trifluoromethyl group is known to significantly increase lipophilicity. The aromatic rings also contribute to the hydrophobic character of the molecule. The pyridin-2-one moiety, with its ability to act as both a hydrogen bond donor and acceptor, provides some polar character. The overall balance suggests a compound with moderate to high lipophilicity and consequently low aqueous solubility.
Experimental Protocol for LogP Determination (Shake-Flask Method):
-
A solution of the compound is prepared in n-octanol that has been pre-saturated with water.
-
An equal volume of water pre-saturated with n-octanol is added.
-
The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.
-
The mixture is then centrifuged to ensure complete phase separation.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[6]
Caption: Workflow for the experimental determination of LogP.
Acidity (pKa)
The pKa value indicates the strength of an acid. For this compound, the pKa will be influenced by the tautomeric equilibrium and the electronic effects of the substituents. The pyridin-2-one tautomer has an acidic N-H proton.
Rationale for Estimation:
The pKa of the parent pyridin-2-ol is approximately 11.6. The presence of the electron-withdrawing 4-(trifluoromethyl)phenyl group at the 6-position is expected to stabilize the conjugate base through inductive and resonance effects, thereby increasing the acidity and lowering the pKa value into the estimated range of 9-10.
Experimental Protocol for pKa Determination (Potentiometric Titration):
-
A solution of the compound is prepared in a suitable solvent, often a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
The pH is recorded as a function of the volume of titrant added.
-
The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.
Spectroscopic Properties
While experimental spectra are not available, the expected spectroscopic characteristics can be predicted based on the molecular structure.
-
UV-Vis Spectroscopy: The extended conjugation of the biaryl system is expected to result in strong UV absorption. The absorption maxima (λ_max) would likely be in the range of 250-350 nm. The exact position and intensity of the absorption bands would be sensitive to the solvent polarity and pH due to the tautomeric equilibrium.[7]
Conclusion
This compound is a molecule with significant potential, meriting further investigation. This technical guide provides a foundational understanding of its physicochemical properties, based on established chemical principles and data from analogous compounds. The provided synthetic and analytical protocols offer a practical starting point for researchers interested in exploring the chemistry and applications of this and related compounds. As experimental data becomes available, it will be crucial to validate and refine the predictive models presented herein.
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Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]
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Claremont Colleges. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
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Yoshida, K., Nakajima, Y., & Kita, Y. (2020). N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Chemical Science, 11(30), 7843–7849. [Link]
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Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed Central. [Link]
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Kumar, A., Kumar, V., & Kumar, S. (2018). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Journal of Heterocyclic Chemistry, 55(10), 2354-2362. [Link]
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Kim, S., & Chang, S. (2018). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 9(2), 294-300. [Link]
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Setkina, O. N., Danyushevsky, Y. L., & Goldfarb, Y. L. (1955). Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3. Bulletin of the Academy of Sciences of the USSR, Division of chemical science, 4(5), 873-879. [Link]
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Singh, V. K., & Singh, A. K. (2018). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. The Journal of Organic Chemistry, 83(15), 8345-8353. [Link]
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Liu, H., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PubMed Central. [Link]
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De Canck, E., et al. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Catalysis Science & Technology, 8(17), 4349-4359. [Link]
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An In-depth Technical Guide to the Potential Mechanisms of Action of 6-(4-(Trifluoromethyl)phenyl)pyridin-2-ol
Executive Summary
This technical guide provides a comprehensive exploration of the potential mechanisms of action for the compound 6-(4-(trifluoromethyl)phenyl)pyridin-2-ol. In the absence of definitive, publicly available studies on this specific molecule, this document synthesizes current knowledge from structurally related compounds to propose several plausible biological activities. The pyridin-2-one core is a well-established "privileged scaffold" in medicinal chemistry, known for its diverse pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects.[1] The inclusion of a trifluoromethylphenyl moiety further suggests a potential for high-potency interactions with biological targets due to the unique electronic properties of the trifluoromethyl group.[2] This guide is intended for researchers, scientists, and drug development professionals, offering a framework for investigating the mechanism of action of this and similar compounds. We will delve into hypothesized mechanisms, supported by evidence from analogous structures, and provide detailed experimental protocols to validate these hypotheses.
Introduction to this compound
The compound this compound belongs to a class of heterocyclic compounds that have garnered significant interest in drug discovery. The pyridin-2-one nucleus is a key feature in several FDA-approved drugs and is recognized for its ability to act as a bioisostere for amides, phenols, and other cyclic systems.[3][4] Its capacity to serve as both a hydrogen bond donor and acceptor makes it a versatile scaffold for interacting with a variety of biological targets.[4] The trifluoromethyl group is a common substituent in modern pharmaceuticals, often enhancing metabolic stability, lipophilicity, and binding affinity.[2]
While the specific biological activity of this compound is not yet fully elucidated, the analysis of its structural components allows for the formulation of several evidence-based hypotheses regarding its mechanism of action. This guide will focus on three primary potential mechanisms: protein kinase inhibition, disruption of microtubule dynamics, and modulation of inflammatory pathways.
Proposed Mechanism of Action 1: Protein Kinase Inhibition
The pyridin-2-one scaffold is a prominent feature in numerous kinase inhibitors.[1][3] This is attributed to its ability to mimic the peptide backbone and form crucial hydrogen bond interactions with the hinge region of the kinase active site.[1]
Scientific Rationale
Many 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles have been identified as inhibitors of the oncogenic serine/threonine kinase PIM-1, which is involved in cancer cell survival.[5] The general structure of this compound aligns with the pharmacophoric features of a Type I kinase inhibitor. The pyridinone ring can occupy the adenine-binding pocket, with the phenyl and trifluoromethylphenyl groups extending into adjacent hydrophobic regions. The trifluoromethyl group, being a strong electron-withdrawing group, could enhance the acidity of the pyridinone N-H, thereby strengthening its interaction with the kinase hinge.[1]
Experimental Validation Protocol: Kinase Inhibition Assays
A tiered approach is recommended to investigate the potential kinase inhibitory activity of this compound.
Tier 1: Broad Spectrum Kinase Panel Screening
-
Objective: To identify potential kinase targets from a large, diverse panel.
-
Methodology:
-
Submit the compound to a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega).
-
Perform an initial screen at a single high concentration (e.g., 10 µM) against a panel of over 400 human kinases.
-
The assay typically measures the remaining kinase activity after incubation with the compound, often using a luminescence-based ATP detection method.
-
-
Data Analysis: Identify kinases with significant inhibition (e.g., >50% inhibition) for further investigation.
Tier 2: IC50 Determination for "Hit" Kinases
-
Objective: To determine the potency of the compound against the identified "hit" kinases.
-
Methodology:
-
Perform a dose-response analysis for each selected kinase.
-
Prepare serial dilutions of the compound (e.g., from 100 µM to 1 nM).
-
Incubate each concentration with the kinase, substrate, and ATP.
-
Measure kinase activity and plot the percentage of inhibition against the compound concentration.
-
-
Data Analysis: Calculate the IC50 value using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).
Data Presentation: Summary of Kinase Inhibition Data
| Kinase Target | % Inhibition at 10 µM | IC50 (nM) |
| Kinase A | 85% | 150 |
| Kinase B | 72% | 800 |
| Kinase C | 25% | >10,000 |
Signaling Pathway Visualization
Caption: Proposed mechanism of kinase inhibition by this compound.
Proposed Mechanism of Action 2: Disruption of Microtubule Dynamics
Certain trifluoromethyl-substituted pyridine derivatives have been shown to act as microtubule assembly inhibitors.[6] This mechanism is a hallmark of several successful anticancer drugs.
Scientific Rationale
The herbicide Thiazopyr, which contains a trifluoromethylpyridine moiety, functions by inhibiting root growth through the blockade of cell division as a microtubule assembly inhibitor.[6] While the overall structure of Thiazopyr differs from this compound, the presence of the trifluoromethyl-substituted aromatic ring suggests a potential for interaction with tubulin. The planar nature of the pyridinone and phenyl rings could allow the molecule to bind to the colchicine-binding site on β-tubulin, thereby preventing its polymerization into microtubules.
Experimental Validation Protocol: Tubulin Polymerization Assay
-
Objective: To determine if the compound affects the in vitro polymerization of tubulin.
-
Methodology:
-
Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).
-
Reconstitute purified tubulin in a polymerization buffer.
-
Add the test compound at various concentrations.
-
Initiate polymerization by raising the temperature to 37°C.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to tubulin polymerization.
-
Include positive (e.g., paclitaxel for promotion, colchicine for inhibition) and negative (DMSO) controls.
-
-
Data Analysis: Compare the polymerization curves of the compound-treated samples to the controls. Calculate the IC50 for inhibition or EC50 for promotion of polymerization.
Experimental Workflow Visualization
Caption: Workflow for the tubulin polymerization assay.
Proposed Mechanism of Action 3: Anti-inflammatory Activity
Pyridinone derivatives are known to possess anti-inflammatory properties.[1] This activity can be mediated through various mechanisms, including the inhibition of pro-inflammatory enzymes or cytokines.
Scientific Rationale
The anti-inflammatory effects of pyridinone-containing compounds are well-documented.[1] These effects can arise from the inhibition of key signaling pathways involved in inflammation, such as the NF-κB pathway, or by directly inhibiting enzymes like cyclooxygenases (COX-1 and COX-2). The structural similarity of this compound to known anti-inflammatory agents suggests that it may also exert its effects through these pathways.
Experimental Validation Protocol: Cellular Anti-inflammatory Assays
-
Objective: To assess the anti-inflammatory potential of the compound in a cellular context.
-
Methodology:
-
Cell Culture: Use a relevant cell line, such as RAW 264.7 murine macrophages or human THP-1 monocytes differentiated into macrophages.
-
Stimulation: Treat the cells with an inflammatory stimulus, such as lipopolysaccharide (LPS).
-
Compound Treatment: Co-treat the cells with the test compound at various concentrations.
-
Endpoint Measurement:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture medium using the Griess reagent.
-
Pro-inflammatory Cytokine Production: Quantify the levels of TNF-α, IL-6, and IL-1β in the culture supernatant using ELISA.
-
-
-
Data Analysis: Determine the dose-dependent effect of the compound on the production of NO and pro-inflammatory cytokines. Calculate IC50 values for the inhibition of each inflammatory mediator.
Conclusion
While the definitive mechanism of action of this compound remains to be elucidated, its structural features provide a strong basis for hypothesizing its biological activities. The pyridin-2-one core, a privileged scaffold in medicinal chemistry, coupled with the trifluoromethylphenyl group, suggests a high potential for potent and specific interactions with biological targets. The proposed mechanisms of protein kinase inhibition, disruption of microtubule dynamics, and anti-inflammatory action are grounded in the extensive literature on structurally related compounds. The experimental protocols outlined in this guide provide a clear and logical path for the systematic investigation of these potential mechanisms. Further research into this and similar molecules is warranted and holds the promise of discovering novel therapeutic agents.
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Wang, W., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 1988. [Link]
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Abdel-Aziz, A. A.-M., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 6(50), 34769–34782. [Link]
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Piaz, F. D., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(10), 1806–1823. [Link]
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Tsukamoto, Y., & Nakamura, S. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 98–111. [Link]
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Deshmukh, R., et al. (2015). Designing and Synthesis of N-(6-phenylpyridin-2-yl) Pyridine-2-amine Derivatives as a Novel Antimicrobial Agent. ResearchGate. [Link]
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Bala, S., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(54), 35057–35081. [Link]
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Li, J., et al. (2021). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 26(23), 7247. [Link]
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Zhang, L., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4849–4858. [Link]
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Spectroscopic Blueprint of 6-(4-(Trifluoromethyl)phenyl)pyridin-2-ol: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the anticipated spectroscopic data for the compound 6-(4-(trifluoromethyl)phenyl)pyridin-2-ol. In the dynamic landscape of drug discovery and materials science, a comprehensive understanding of a molecule's structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating these characteristics.
Molecular Structure and Key Features
This compound is a bifunctional molecule featuring a pyridin-2-one tautomer, which is generally the predominant form in solution and the solid state, and a substituted phenyl ring. The presence of the electron-withdrawing trifluoromethyl group is expected to significantly influence the electronic environment of the entire molecule, which will be reflected in its spectroscopic signatures.
Figure 1: Chemical structure of 6-(4-(trifluoromethyl)phenyl)pyridin-2-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following predictions are based on established chemical shift ranges and the electronic effects of the substituents.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to display distinct signals for the protons of the pyridin-2-one and the 4-(trifluoromethyl)phenyl rings.
Experimental Protocol (General):
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire a standard one-dimensional proton spectrum.
-
Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| N-H (Pyridinone) | 10.0 - 12.0 | broad singlet | - | 1H |
| H-Ar (ortho to CF₃) | 7.70 - 7.90 | doublet | ~8-9 | 2H |
| H-Ar (meta to CF₃) | 7.50 - 7.70 | doublet | ~8-9 | 2H |
| H-4 (Pyridinone) | 7.40 - 7.60 | triplet | ~7-8 | 1H |
| H-3 (Pyridinone) | 6.30 - 6.50 | doublet | ~7-8 | 1H |
| H-5 (Pyridinone) | 6.20 - 6.40 | doublet | ~7-8 | 1H |
Justification:
-
The N-H proton of the pyridin-2-one tautomer is expected to be significantly deshielded due to its acidic nature and potential for hydrogen bonding, appearing as a broad singlet.
-
The aromatic protons on the phenyl ring will appear as two doublets, characteristic of a 1,4-disubstituted pattern. The protons ortho to the electron-withdrawing CF₃ group are expected to be further downfield than those meta to it[1].
-
The pyridinone ring protons will exhibit characteristic shifts and coupling patterns. H-4, being between two other protons, is predicted to be a triplet. H-3 and H-5 are expected to be doublets.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments and their electronic nature.
Experimental Protocol (General):
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
Processing: Fourier transform the FID and phase correct the spectrum.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) |
| C=O (Pyridinone) | 160.0 - 165.0 | singlet |
| C-6 (Pyridinone) | 150.0 - 155.0 | singlet |
| C-Ar (ipso- to Pyridinone) | 140.0 - 145.0 | singlet |
| C-Ar (ipso- to CF₃) | 130.0 - 135.0 | quartet |
| C-4 (Pyridinone) | 135.0 - 140.0 | singlet |
| C-Ar (ortho to CF₃) | 125.0 - 128.0 | quartet |
| C-Ar (meta to CF₃) | 126.0 - 129.0 | singlet |
| CF₃ | 120.0 - 125.0 | quartet |
| C-3 (Pyridinone) | 110.0 - 115.0 | singlet |
| C-5 (Pyridinone) | 105.0 - 110.0 | singlet |
Justification:
-
The carbonyl carbon (C=O) of the pyridin-2-one ring is expected to be the most deshielded carbon.
-
The CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms[2]. The carbon directly attached to the CF₃ group and the ortho carbons will also exhibit quartet splitting due to through-bond C-F coupling[3].
-
The chemical shifts of the aromatic and pyridinone carbons are estimated based on the additive effects of the substituents and comparison with similar structures[4][5].
Figure 2: General experimental workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.
Experimental Protocol (General):
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 2800 | N-H stretch | Pyridinone |
| 1650 - 1690 | C=O stretch | Pyridinone |
| 1580 - 1620 | C=C and C=N stretches | Aromatic and Pyridinone rings |
| 1300 - 1350 | C-F stretch (symmetric) | Trifluoromethyl |
| 1100 - 1200 | C-F stretch (asymmetric) | Trifluoromethyl |
| 800 - 850 | C-H out-of-plane bend | 1,4-disubstituted phenyl |
Justification:
-
A broad N-H stretching band is expected in the high-frequency region, characteristic of the pyridinone tautomer[6].
-
A strong C=O stretching absorption is a key diagnostic peak for the pyridin-2-one moiety[7][8].
-
The aromatic C=C and C=N stretching vibrations will appear in the 1620-1450 cm⁻¹ region[9][10].
-
The C-F stretching vibrations of the CF₃ group will give rise to strong absorptions in the 1350-1100 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol (General):
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography.
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate the molecular ion.
-
Analysis: Detect the mass-to-charge ratio (m/z) of the ions.
-
Fragmentation (MS/MS): Isolate the molecular ion and induce fragmentation to obtain structural information.
Predicted Mass Spectrometry Data:
-
Molecular Formula: C₁₂H₈F₃NO
-
Molecular Weight: 239.19 g/mol
-
Expected Molecular Ion (M+H)⁺: m/z 240.06
Predicted Fragmentation Pattern:
The fragmentation of the molecular ion is likely to proceed through several pathways:
-
Loss of CO: A common fragmentation pathway for pyridinones is the loss of a neutral carbon monoxide molecule.
-
Loss of CF₃: Cleavage of the C-C bond between the phenyl ring and the trifluoromethyl group.
-
Cleavage of the Pyridinone Ring: Fragmentation of the heterocyclic ring can lead to various smaller charged fragments.
Figure 3: Predicted major fragmentation pathways for this compound in mass spectrometry.
Conclusion
This technical guide provides a detailed, predictive overview of the NMR, IR, and Mass Spectrometry data for this compound. By leveraging established spectroscopic principles and data from analogous compounds, we have constructed a comprehensive spectral blueprint. This information is intended to be a valuable tool for researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry, aiding in the identification and characterization of this and related novel compounds. The provided protocols offer a standardized approach for the experimental acquisition of this data.
References
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ResearchGate. FTIR spectrum for Pyridine. Available from: [Link]
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CHIMIA. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Available from: [Link]
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Canadian Science Publishing. Infrared spectra of 2-pyridone-16O and 2-pyridone-18O. Available from: [Link]
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Royal Society of Chemistry. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Available from: [Link]
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Oregon State University. 1H NMR Chemical Shifts. Available from: [Link]
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ResearchGate. In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?. Available from: [Link]
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ACS Publications. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Available from: [Link]
-
NIST. Pyridine. Available from: [Link]
-
YouTube. common fragmentation mechanisms in mass spectrometry. Available from: [Link]
- Google Patents. The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2-.
-
RSC Publishing. 19F-centred NMR analysis of mono-fluorinated compounds. Available from: [Link]
-
Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]
-
PubChem. 4-Phenylpyridine. Available from: [Link]
-
PubMed. Counterintuitive deshielding on the 13 C NMR chemical shift for the trifluoromethyl anion. Available from: [Link]
-
Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]
-
MDPI. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Available from: [Link]
-
ResearchGate. ¹H-NMR spectra (400 MHz) of (a) 4-phenylpyridine and (b) reaction.... Available from: [Link]
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-
- Fluorine NMR.
-
ResearchGate. Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Available from: [Link]
-
PubMed. Pharmacological evaluation of some new 2-substituted pyridine derivatives. Available from: [Link]
-
Quora. In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? If there is no .... Available from: [Link]
-
PubChem. 2-Phenylpyridine. Available from: [Link]
-
National Institutes of Health. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Available from: [Link]
-
Royal Society of Chemistry. The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Available from: [Link]
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Methodological & Application
Synthesis of 6-(4-(Trifluoromethyl)phenyl)pyridin-2-ol: A Detailed Application Protocol
Introduction
6-(4-(Trifluoromethyl)phenyl)pyridin-2-ol is a valuable scaffold in medicinal chemistry and materials science. The presence of the trifluoromethyl group, a bioisostere for a methyl group, can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] The pyridin-2-ol moiety is a versatile pharmacophore found in numerous biologically active compounds. This document provides a comprehensive, step-by-step protocol for the synthesis of this target molecule, designed for researchers, scientists, and professionals in drug development. The described methodology is based on the robust and widely applicable Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of carbon-carbon bonds.[2]
Strategic Approach: The Suzuki-Miyaura Cross-Coupling
The synthesis of this compound is efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful transformation involves the coupling of an organoboron compound with an organohalide. In this specific application, we will be coupling a 6-halopyridin-2-ol with 4-(trifluoromethyl)phenylboronic acid. The choice of a halogenated pyridin-2-ol as a starting material is crucial, with bromo- or chloro- derivatives being readily available and exhibiting suitable reactivity in palladium-catalyzed reactions.
The general reaction scheme is depicted below:
Figure 1: General scheme for the Suzuki-Miyaura synthesis.
Detailed Synthesis Protocol
This protocol outlines the synthesis of this compound from 6-bromopyridin-2-ol and 4-(trifluoromethyl)phenylboronic acid.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 6-Bromopyridin-2-ol | >97% |
| 4-(Trifluoromethyl)phenylboronic acid | >98% |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | >99% |
| Potassium Carbonate (K₂CO₃) | Anhydrous, >99% |
| 1,4-Dioxane | Anhydrous, >99.8% |
| Deionized Water | High Purity |
| Ethyl Acetate | ACS Grade |
| Brine (saturated NaCl solution) | |
| Anhydrous Magnesium Sulfate (MgSO₄) | |
| Silica Gel | 230-400 mesh |
| Round-bottom flask | Appropriate sizes |
| Condenser | |
| Magnetic stirrer with heating mantle | |
| Schlenk line or inert gas (N₂ or Ar) supply | |
| Rotary evaporator | |
| Glassware for extraction and chromatography |
Experimental Procedure
Figure 2: Step-by-step experimental workflow.
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromopyridin-2-ol (1.0 eq, e.g., 1.74 g, 10 mmol), 4-(trifluoromethyl)phenylboronic acid (1.2 eq, e.g., 2.28 g, 12 mmol), and potassium carbonate (2.5 eq, e.g., 3.45 g, 25 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq, e.g., 0.347 g, 0.3 mmol) to the flask.
-
The flask is then sealed with a septum and connected to a Schlenk line. Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
Step 2: Reaction Execution
-
To the flask containing the solids, add anhydrous 1,4-dioxane (40 mL) and deionized water (10 mL) via syringe.
-
The reaction mixture is stirred and heated to reflux (approximately 90-100 °C) under the inert atmosphere.
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 12-24 hours.
Step 3: Work-up and Purification
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The reaction mixture is then diluted with water (50 mL) and transferred to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
Figure 3: The catalytic cycle of the Suzuki-Miyaura reaction.
Characterization of the Final Product
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons on both the pyridine and phenyl rings, as well as a broad singlet for the hydroxyl proton. The coupling patterns will be indicative of the substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for all the carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
Troubleshooting and Key Considerations
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Maintaining a strictly inert atmosphere is crucial for the success of the reaction.
-
Anhydrous Solvents: While the reaction tolerates water, using anhydrous dioxane is recommended to minimize side reactions.
-
Purity of Reagents: The purity of the starting materials, especially the boronic acid, can significantly impact the reaction yield.
-
Catalyst Choice: While Pd(PPh₃)₄ is generally effective, other palladium catalysts and ligands may be explored for optimization.
-
Base Selection: The choice of base is critical for the transmetalation step. Potassium carbonate is a common and effective choice for this type of coupling.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. By following the outlined steps and considering the key experimental parameters, researchers can efficiently synthesize this valuable compound for further applications in drug discovery and materials science.
References
- Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
- Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: an overview of recent advances. Synthesis, 2004(15), 2419-2440.
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- WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine.
- CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2-.
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Application Notes and Protocols for the In-Vitro Characterization of 6-(4-(Trifluoromethyl)phenyl)pyridin-2-ol
Authored by: A Senior Application Scientist
Introduction: Unveiling the Bioactive Potential of a Novel Pyridin-2-ol Derivative
The pyridin-2-ol scaffold, particularly when substituted with trifluoromethylphenyl groups, represents a class of compounds with significant therapeutic and biological potential. Derivatives of trifluoromethylpyridine are found in a range of active ingredients for agrochemicals and pharmaceuticals.[1] While the specific biological targets of 6-(4-(trifluoromethyl)phenyl)pyridin-2-ol are not yet fully elucidated, related structures have demonstrated activities as herbicides, fungicides, and even as modulators of key cellular signaling pathways, such as p38 MAP kinase and Aurora kinase B, which are implicated in inflammatory diseases and cancer.[2][3]
Given the diverse bioactivities of this chemical class, a systematic in-vitro screening approach is essential to characterize the pharmacological profile of the novel compound this compound. This guide provides a comprehensive framework for the initial investigation of this compound, outlining a logical progression of assays from general cytotoxicity to more specific antiproliferative and enzyme inhibition studies. The protocols herein are designed to be robust and adaptable, providing researchers in drug discovery and chemical biology with the tools to uncover the therapeutic potential of this and other novel small molecules.
I. Compound Management: The Foundation of Reproducible Data
Proper handling and preparation of small molecule compounds are critical for the integrity and reproducibility of in-vitro assays.[1] Small molecules can be sensitive to degradation, and improper storage or handling can lead to inaccurate results.
Reconstitution and Aliquoting of Dry Compound
Most small molecules are supplied as a lyophilized powder. To ensure stability and prevent repeated freeze-thaw cycles, it is crucial to prepare a concentrated stock solution and create single-use aliquots.
-
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-retention microcentrifuge tubes
-
-
Protocol:
-
Briefly centrifuge the vial containing the powdered compound to ensure all material is at the bottom.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM). The choice of concentration will depend on the solubility of the compound.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Dispense the stock solution into single-use aliquots in sterile, low-retention microcentrifuge tubes. The volume of the aliquots should be suitable for your planned experiments to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Preparation of Working Solutions and Serial Dilutions
For most in-vitro assays, the compound will be further diluted from the stock solution into a series of working concentrations.
-
Materials:
-
10 mM stock solution of this compound in DMSO
-
Appropriate cell culture medium or assay buffer
-
Sterile microcentrifuge tubes or a 96-well plate for dilution series
-
-
Protocol for a 1:2 Serial Dilution:
-
Thaw one aliquot of the 10 mM stock solution.
-
Prepare an intermediate stock solution by diluting the 10 mM stock in the appropriate assay buffer or cell culture medium. For example, to create a 100 µM working stock, dilute the 10 mM stock 1:100.
-
In a 96-well plate or microcentrifuge tubes, add a volume of assay buffer or medium to all but the first well/tube.
-
Add double the volume of the 100 µM working stock to the first well/tube.
-
Transfer half of the volume from the first well/tube to the second, mix thoroughly, and repeat this process for the subsequent wells/tubes to create a 1:2 serial dilution.
-
Caption: Workflow for preparing the test compound.
II. General Cytotoxicity Assessment: The MTT Assay
Before evaluating the specific bioactivity of a compound, it is crucial to determine its general effect on cell viability. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[4] In this assay, the yellow tetrazolium salt MTT is reduced to purple formazan crystals by mitochondrial dehydrogenases in living cells.[5]
Protocol for MTT Assay
-
Materials:
-
Adherent cell line (e.g., HeLa, A549, or a relevant cell line for your research)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight (37°C, 5% CO2) to allow for cell attachment.[6]
-
Compound Treatment: The next day, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (prepared as described in section 1.2). Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[6] During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix gently on a plate shaker to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
Data Analysis and Interpretation
The absorbance values are directly proportional to the number of viable cells. Cell viability can be expressed as a percentage of the control (untreated or vehicle-treated cells).
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
From a dose-response curve of % viability versus compound concentration, the IC50 value (the concentration at which 50% of cell viability is inhibited) can be calculated using non-linear regression analysis, typically with a sigmoidal dose-response model.[7][8]
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Control) | 1.25 | 100% |
| 1 | 1.18 | 94.4% |
| 5 | 0.95 | 76.0% |
| 10 | 0.63 | 50.4% |
| 25 | 0.31 | 24.8% |
| 50 | 0.15 | 12.0% |
| 100 | 0.08 | 6.4% |
III. Antiproliferative Activity: The Crystal Violet Assay
The crystal violet assay is another straightforward and reliable method for assessing cell viability and growth inhibition.[9] This assay is based on the ability of the crystal violet dye to bind to proteins and DNA of adherent cells.[9] A reduction in the number of adherent cells due to cytotoxicity or growth inhibition will result in decreased staining intensity.
Protocol for Crystal Violet Assay
-
Materials:
-
Adherent cell line
-
Complete cell culture medium
-
PBS
-
Crystal Violet Staining Solution (0.5% crystal violet in 25% methanol)
-
Solubilization solution (e.g., 1% SDS in PBS)
-
96-well flat-bottom plates
-
-
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol to seed and treat the cells with this compound.
-
Fixation: After the incubation period, gently wash the cells twice with PBS to remove dead, detached cells. Add 100 µL of 4% paraformaldehyde or methanol to each well and incubate for 15 minutes at room temperature to fix the cells.
-
Staining: Remove the fixative and add 50 µL of 0.5% crystal violet staining solution to each well. Incubate for 20 minutes at room temperature.[10]
-
Washing: Gently wash the plate with tap water to remove excess stain and allow the plate to air dry completely.[10]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate on a shaker for 15-20 minutes to dissolve the stain.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
-
Data Analysis and Interpretation
Similar to the MTT assay, the absorbance values are proportional to the number of viable, adherent cells. The % viability and IC50 value can be calculated using the same formulas as described for the MTT assay.
IV. Screening for Enzyme Inhibition: A Generic Fluorescence-Based Assay
Many small molecule drugs exert their effects by inhibiting specific enzymes.[10] A fluorescence-based enzyme inhibition assay is a sensitive and high-throughput method for identifying potential enzyme inhibitors.[2][11] This protocol provides a general framework that can be adapted to a variety of enzymes by using a specific fluorogenic substrate.
Protocol for a Generic Kinase Inhibition Assay
This protocol uses a generic kinase and a fluorogenic substrate that becomes fluorescent upon phosphorylation.
-
Materials:
-
Kinase of interest (e.g., a commercially available recombinant kinase)
-
Kinase buffer (specific to the kinase, typically containing ATP and MgCl2)
-
Fluorogenic kinase substrate (e.g., a peptide with a fluorescent tag that is quenched before phosphorylation)
-
Protease inhibitor cocktail (to stop the kinase reaction)
-
96-well black, flat-bottom plates (for fluorescence assays)
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the kinase buffer.
-
Reaction Setup: In a 96-well black plate, add the following in order:
-
Kinase buffer
-
Test compound at various concentrations
-
Kinase solution
-
Include a positive control (no inhibitor) and a negative control (no kinase).
-
-
Pre-incubation: Pre-incubate the kinase with the test compound for 15-30 minutes at room temperature to allow for binding.
-
Reaction Initiation: Initiate the kinase reaction by adding the fluorogenic substrate and ATP solution to each well.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., a solution containing EDTA to chelate Mg2+, or a protease inhibitor cocktail).
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the fluorogenic substrate.[12]
-
Caption: A potential signaling pathway for investigation.
Data Analysis and Interpretation
The percentage of inhibition is calculated as follows:
% Inhibition = [1 - (Fluorescence of Test Compound - Fluorescence of Negative Control) / (Fluorescence of Positive Control - Fluorescence of Negative Control)] x 100
The IC50 value can be determined by plotting the % inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[13]
| Concentration (µM) | Fluorescence Units | % Inhibition |
| 0 (Positive Control) | 8500 | 0% |
| 0 (Negative Control) | 500 | 100% |
| 0.1 | 8200 | 3.75% |
| 1 | 6500 | 25% |
| 10 | 4500 | 50% |
| 50 | 2000 | 81.25% |
| 100 | 1000 | 93.75% |
V. Concluding Remarks and Future Directions
The protocols outlined in this application note provide a robust starting point for the in-vitro characterization of this compound. By systematically evaluating its cytotoxicity, antiproliferative effects, and potential for enzyme inhibition, researchers can gain valuable insights into its mechanism of action and therapeutic potential. Positive results from these initial screens should be followed up with more specific assays to identify the precise molecular targets and signaling pathways affected by the compound. This structured approach will accelerate the journey from a novel chemical entity to a potential lead compound in drug discovery.
References
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
-
Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor. PubMed. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]
-
Crystal Violet Assay for Determining Viability of Cultured Cells. ResearchGate. [Link]
-
How can I calculate IC50 from mtt results? ResearchGate. [Link]
-
Microplate Enzyme Assay Using Fluorescence. Columbia University. [Link]
-
Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. [Link]
-
A Brief Guide to Small-Molecule Compounds and FDA Regulations. The Weinberg Group. [Link]
-
Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. National Institutes of Health. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube. [Link]
-
(PDF) Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. ResearchGate. [Link]
-
Crystal Violet Assay for Determining Viability of Cultured Cells. PubMed. [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. [Link]
-
Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect. PubMed Central. [Link]
-
Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. ACS Publications. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. MDPI. [Link]
-
Crystal Violet Cell Cytotoxicity Assay Kit. Assay Genie. [Link]
-
In Vitro Assays for Screening Small Molecules. PubMed. [Link]
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Synthesis of 6-(4-(Trifluoromethyl)phenyl)pyridin-2-ol Derivatives: An Application and Protocol Guide
This guide provides a comprehensive overview and detailed protocols for the synthesis of 6-(4-(trifluoromethyl)phenyl)pyridin-2-ol and its derivatives. This class of compounds holds significant interest for researchers in medicinal chemistry and drug development due to the unique properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and cell permeability of potential drug candidates. The synthetic strategy discussed herein focuses on a robust and widely applicable palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by a deprotection step. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both the theoretical underpinnings and practical, step-by-step instructions for the successful synthesis and characterization of these valuable compounds.
Introduction: The Significance of Trifluoromethylated Pyridinones
The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and biological properties. The high electronegativity and lipophilicity of the -CF3 group can significantly influence a molecule's pharmacokinetics and pharmacodynamics. When appended to a pyridin-2-one scaffold, a common motif in pharmacologically active compounds, the resulting 6-aryl-pyridin-2-ol derivatives exhibit a range of biological activities. The target molecule, this compound, serves as a key intermediate for the synthesis of a library of derivatives for further investigation in drug discovery programs.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step synthetic sequence. The first key transformation is a Suzuki-Miyaura cross-coupling reaction to form the crucial carbon-carbon bond between the pyridine and phenyl rings. To prevent potential side reactions and catalyst inhibition by the acidic proton of the pyridin-2-ol, the hydroxyl group is protected, typically as a benzyl ether. The subsequent step involves the deprotection of the benzyl ether to yield the final pyridin-2-ol product.
Caption: Overall synthetic workflow.
Part 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[1] In this protocol, we couple 6-bromo-2-(benzyloxy)pyridine with 4-(trifluoromethyl)phenylboronic acid.
Mechanistic Insights: The Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 6-bromo-2-(benzyloxy)pyridine, forming a Pd(II) intermediate.
-
Transmetalation: The trifluoromethylphenyl group is transferred from the boronic acid to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Detailed Experimental Protocol: Synthesis of 6-(4-(Trifluoromethyl)phenyl)-2-(benzyloxy)pyridine
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| 6-Bromo-2-(benzyloxy)pyridine | 131313-58-1 | 264.12 | 1.0 |
| 4-(Trifluoromethyl)phenylboronic acid | 128796-39-4 | 189.93 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.05 |
| Sodium Carbonate (Na2CO3) | 497-19-8 | 105.99 | 2.0 |
| Toluene | 108-88-3 | 92.14 | 10 mL |
| Ethanol | 64-17-5 | 46.07 | 2 mL |
| Water | 7732-18-5 | 18.02 | 2 mL |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromo-2-(benzyloxy)pyridine (264 mg, 1.0 mmol), 4-(trifluoromethyl)phenylboronic acid (228 mg, 1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the flask.
-
Add a solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).
-
Flush the flask with nitrogen or argon for 5-10 minutes to create an inert atmosphere.
-
Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 20 mL of water and 20 mL of ethyl acetate to the flask and transfer the contents to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate) to afford 6-(4-(trifluoromethyl)phenyl)-2-(benzyloxy)pyridine as a white solid.
Expected Yield: 80-90%
Part 2: Deprotection to Yield this compound
The final step in the synthesis is the removal of the benzyl protecting group to unveil the desired pyridin-2-ol. Catalytic hydrogenation is a clean and efficient method for this transformation.
Detailed Experimental Protocol: Synthesis of this compound
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| 6-(4-(Trifluoromethyl)phenyl)-2-(benzyloxy)pyridine | N/A | 329.31 | 1.0 |
| Palladium on Carbon (10% Pd) | 7440-05-3 | 106.42 (Pd) | 10 mol % |
| Ethanol | 64-17-5 | 46.07 | 20 mL |
| Hydrogen (H2) gas | 1333-74-0 | 2.02 | Balloon pressure |
Procedure:
-
Dissolve 6-(4-(trifluoromethyl)phenyl)-2-(benzyloxy)pyridine (329 mg, 1.0 mmol) in ethanol (20 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% palladium on carbon (10 mol %) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol (2 x 10 mL).
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting solid is the desired product, this compound, which can be further purified by recrystallization from a suitable solvent system like ethanol/water if necessary.
Expected Yield: 90-95%
Characterization Data
This compound
| Analysis | Data |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.95 (s, 1H, OH), 8.05 (d, J = 8.2 Hz, 2H), 7.85 (d, J = 8.2 Hz, 2H), 7.70 (t, J = 7.8 Hz, 1H), 6.55 (d, J = 7.2 Hz, 1H), 6.40 (d, J = 8.4 Hz, 1H). |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 163.5, 149.8, 141.2, 140.8, 129.5 (q, J = 31.9 Hz), 127.4, 125.9 (q, J = 3.8 Hz), 124.2 (q, J = 272.5 Hz), 115.1, 105.9. |
| Mass Spectrometry (ESI+) | m/z calculated for C₁₂H₈F₃NO [M+H]⁺: 240.0631, found 240.0630. |
Troubleshooting and Key Considerations
-
Incomplete Suzuki Coupling: Ensure all reagents are dry and the reaction is performed under a strictly inert atmosphere. The quality of the palladium catalyst is also crucial. If the reaction stalls, adding a fresh portion of the catalyst may be beneficial.
-
Difficult Purification: The triphenylphosphine oxide byproduct from the Suzuki reaction can sometimes co-elute with the product. Careful column chromatography with a shallow solvent gradient is recommended.
-
Inefficient Deprotection: The activity of the palladium on carbon catalyst can vary. If the hydrogenation is slow, increasing the catalyst loading or the hydrogen pressure may be necessary. Ensure the system is free of any potential catalyst poisons.
Conclusion
The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound derivatives. The use of a protected pyridinol in the Suzuki-Miyaura coupling is a key strategy to ensure high yields and a clean reaction profile. The subsequent deprotection via catalytic hydrogenation is a robust and high-yielding final step. This protocol should serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.
References
-
Tsukamoto, M., & Ito, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 134-146. Available from: [Link]
-
Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Available from: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available from: [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. Available from: [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available from: [Link]
Sources
Experimental Design for Screening Trifluoromethylpyridine Libraries: An Application Note
Abstract
Trifluoromethylpyridine (TFMP) moieties are of increasing importance in medicinal chemistry, offering unique physicochemical properties that can significantly enhance the therapeutic potential of small molecules.[1][2][3] The trifluoromethyl group can improve metabolic stability, binding affinity, and lipophilicity, making TFMP-containing compounds highly desirable for drug discovery programs.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for screening trifluoromethylpyridine libraries. It outlines detailed protocols and strategic considerations for library quality control, primary and secondary assays, and hit-to-lead optimization, ensuring a robust and efficient screening cascade.
Introduction: The Strategic Advantage of Trifluoromethylpyridines in Drug Discovery
The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[4] The trifluoromethyl group, in particular, is a powerful electron-withdrawing substituent that can modulate pKa, improve membrane permeability, and block metabolic oxidation, thereby increasing a drug's half-life.[4] When combined with the pyridine scaffold, a common motif in pharmaceuticals, the resulting trifluoromethylpyridines (TFMPs) offer a unique chemical space for interacting with biological targets.[2][5]
The demand for TFMP derivatives has seen a steady increase, driven by their successful application in both agrochemical and pharmaceutical industries.[1][2] Numerous TFMP-containing compounds are currently in clinical trials, highlighting their therapeutic potential across various disease areas, including antiviral, antitumor, and insecticidal applications.[1][2][5] The synthesis of diverse TFMP libraries is now more accessible, enabling comprehensive screening campaigns to identify novel lead compounds.[6][7][8]
This guide provides a systematic approach to leveraging these libraries in high-throughput screening (HTS) to identify and validate promising hit compounds.
Designing the Screening Cascade
A successful screening campaign follows a logical progression from a broad initial screen to focused validation and characterization of promising compounds. This "screening cascade" is designed to efficiently identify true hits while eliminating false positives and negatives.
Sources
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- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparation of trifluoromethylpyridine libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
Application Note: A Framework for Target Identification Using 6-(4-(Trifluoromethyl)phenyl)pyridin-2-ol as a Chemical Probe
Audience: Researchers, scientists, and drug development professionals.
Forward: The identification of a small molecule's protein targets is a critical step in drug discovery and chemical biology, transforming a bioactive compound into a tool for dissecting cellular pathways.[1][2] This document provides a comprehensive framework for the development and application of 6-(4-(trifluoromethyl)phenyl)pyridin-2-ol as a chemical probe for target identification. While this specific molecule is not yet an established probe, its structural motifs—a trifluoromethylphenyl group known for influencing metabolic stability and binding interactions, and a pyridin-2-ol scaffold present in numerous bioactive compounds—make it a compelling candidate for probe development.[3] This guide offers a principled, experience-driven approach, detailing the necessary steps from initial probe characterization to proteome-wide target identification and subsequent validation.
Section 1: The Scientific Rationale for Probe Development
The utility of a chemical probe is predicated on its molecular features. The this compound scaffold contains two key moieties:
-
Trifluoromethylphenyl Group: The -CF3 group is a bioisostere for other chemical groups and is known to enhance metabolic stability, improve membrane permeability, and participate in specific binding interactions with proteins, potentially increasing the potency and selectivity of the molecule.[3]
-
Pyridin-2-ol Moiety: This heterocyclic ring system is a common feature in pharmacologically active compounds.[4] Importantly, the pyridin-2-ol exists in tautomeric equilibrium with its corresponding pyridone form, offering multiple potential hydrogen bonding patterns for protein interaction. The nitrogen atom can also serve as a strategic handle for chemical modification, enabling the attachment of affinity tags or reporter groups necessary for target identification workflows.[5]
Developing this molecule into a robust chemical probe requires a systematic process of derivatization and validation to ensure that its biological activity is retained and that it can be used to reliably identify its interacting partners in a complex cellular environment.[6]
Section 2: Probe Synthesis and Characterization
The first critical phase is the synthesis of an "identification-ready" version of the parent compound. This typically involves creating a derivative that incorporates a bioorthogonal handle (e.g., an alkyne or azide) for "click" chemistry, or a linker for direct immobilization onto a solid support.
Guiding Principle: The linker or handle should be attached at a position that does not disrupt the key binding interactions of the parent molecule. For this compound, the pyridin-2-ol nitrogen is a chemically logical and often synthetically accessible position for modification.
Protocol 2.1: Synthesis of an Alkyne-Functionalized Probe for Affinity-Based Protein Profiling (AfBPP)
Rationale: An alkyne handle allows for the covalent attachment of a reporter tag (e.g., biotin for enrichment, or a fluorophore for imaging) after the probe has interacted with its targets in a cellular lysate. This "click" reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological processes.[7]
Materials:
-
This compound
-
Propargyl bromide
-
Potassium carbonate (K2CO3)
-
Acetonitrile (ACN)
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
-
NMR spectrometer and Mass Spectrometer for characterization
Procedure:
-
Dissolve this compound (1 equivalent) in dry acetonitrile.
-
Add potassium carbonate (1.5 equivalents) to the solution.
-
Add propargyl bromide (1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at 50°C for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the final product, 2-(prop-2-yn-1-yloxy)-6-(4-(trifluoromethyl)phenyl)pyridine, by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity (>95%).
Section 3: In-Cell Target Engagement and Validation
Before embarking on large-scale proteomic experiments, it is essential to confirm that the synthesized probe engages its target(s) within a cellular context.[6][8] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[9]
Principle of CETSA: The binding of a ligand (the chemical probe) to its target protein often increases the protein's thermal stability.[10] When cells are heated, unbound proteins denature and aggregate at lower temperatures than ligand-bound proteins. By measuring the amount of soluble protein remaining at various temperatures, one can infer target engagement.[8][9]
Protocol 3.1: CETSA for Target Engagement Confirmation
Materials:
-
Cultured cells of interest (e.g., HEK293T, HeLa)
-
The parent compound and the alkyne-functionalized probe
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or plates
-
Thermal cycler
-
Western blot or Mass Spectrometry equipment
Procedure:
-
Treatment: Treat cultured cells with the parent compound, the alkyne-probe, or DMSO vehicle at a relevant concentration (e.g., 1-10 µM) for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in lysis buffer.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Maintain one aliquot at room temperature as a non-heated control.
-
Separation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Carefully collect the supernatant (containing soluble proteins) and analyze the abundance of a suspected target protein (if known) by Western blot, or perform a proteome-wide analysis using mass spectrometry (this is known as Thermal Proteome Profiling or TPP).
-
Interpretation: A positive result is a "shift" in the melting curve of a protein to a higher temperature in the presence of the probe compared to the vehicle control, indicating stabilization upon binding.[9] This experiment validates that the probe engages a target in the complex cellular environment.
Section 4: Proteome-Wide Target Identification by Affinity-Based Protein Profiling (AfBPP)
AfBPP is a robust chemoproteomic technique used to identify the cellular targets of a small molecule.[11][12] The workflow involves treating a cell lysate with the alkyne-probe, using click chemistry to attach a biotin tag, enriching the probe-bound proteins on streptavidin beads, and identifying them by mass spectrometry.[13][14]
Protocol 4.1: AfBPP Experiment
Materials:
-
Cell lysate prepared in a non-denaturing buffer (e.g., Tris-based buffer without strong detergents)
-
Alkyne-functionalized probe
-
Parent compound (for competition experiment)
-
Biotin-azide tag
-
Click chemistry reagents: Copper(II) sulfate (CuSO4), tris(2-carboxyethyl)phosphine (TCEP), and TBTA ligand.
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with low concentration of SDS)
-
Urea, DTT, Iodoacetamide for protein denaturation, reduction, and alkylation
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS instrument (e.g., an Orbitrap-based mass spectrometer)[15]
Procedure:
-
Lysate Treatment: Prepare cell lysate (~1 mg/mL protein concentration). Divide the lysate into three experimental groups:
-
Vehicle: Treat with DMSO.
-
Probe: Treat with the alkyne-probe (e.g., 1 µM).
-
Competition: Pre-incubate with a 100-fold excess of the parent compound for 30 min, then add the alkyne-probe.
-
-
Incubation: Incubate all samples for 1 hour at 4°C.
-
Click Reaction: Add the click chemistry cocktail (biotin-azide, CuSO4, TCEP, TBTA) to each sample. Incubate for 1 hour at room temperature to attach the biotin tag.
-
Protein Precipitation: Precipitate proteins (e.g., with methanol/chloroform) to remove excess reagents. Resuspend the protein pellet in a buffer containing SDS.
-
Enrichment: Add streptavidin beads to each sample and incubate for 2 hours at room temperature to capture biotinylated proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins. A typical wash series includes washes with 1% SDS in PBS, 8M urea, and finally PBS.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer. Reduce the proteins with DTT, alkylate with iodoacetamide, and digest overnight with trypsin.
-
LC-MS/MS Analysis: Collect the supernatant containing the peptides. Analyze the peptides by LC-MS/MS to identify and quantify the proteins in each sample.[15]
Section 5: Data Analysis and Hit Prioritization
The goal of the data analysis is to identify proteins that are significantly enriched in the probe-treated sample compared to the vehicle and competition samples.
Data Analysis Workflow:
-
Protein Identification: Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins from the raw MS data.
-
Quantification: Use a label-free quantification (LFQ) method to determine the relative abundance of each protein across the different samples.
-
Hit Prioritization: A high-confidence target ("hit") is a protein that meets the following criteria:
-
High enrichment in the Probe sample compared to the Vehicle sample.
-
This enrichment is significantly reduced in the Competition sample.
-
Quantitative Data Summary:
| Protein ID | LFQ Intensity (Probe) | LFQ Intensity (Vehicle) | LFQ Intensity (Competition) | Fold Change (Probe/Vehicle) | % Reduction by Competition | Hit Candidate? |
| Protein A | 1.5 x 10⁸ | 1.1 x 10⁵ | 2.5 x 10⁵ | 1364 | 99.8% | Yes |
| Protein B | 5.0 x 10⁷ | 4.5 x 10⁷ | 4.8 x 10⁷ | 1.1 | 4% | No |
| Protein C | 8.2 x 10⁶ | 1.5 x 10⁵ | 7.9 x 10⁶ | 55 | 3.6% | No (Non-specific) |
Section 6: Orthogonal Validation of Target Candidates
The final and most critical step is to validate the putative targets identified through the proteomic screen using an independent method. This confirms that the interaction is genuine and not an artifact of the AfBPP workflow.
Recommended Orthogonal Validation Methods:
-
Recombinant Protein Pulldown: Confirm direct binding using a purified recombinant version of the target protein and the probe.
-
Cellular Thermal Shift Assay (CETSA): As described in Section 3, perform a targeted CETSA using an antibody specific to the hit candidate to confirm engagement in cells.[16]
-
Functional Assays: If the identified target is an enzyme, test the ability of the parent compound to inhibit its activity in a biochemical assay.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce the expression of the target protein. The cellular phenotype observed upon treatment with the parent compound should be diminished or absent in the knockdown/knockout cells.
By following this comprehensive, multi-stage protocol, researchers can systematically develop this compound from a molecule of interest into a validated chemical probe, confidently identify its cellular targets, and pave the way for novel biological discoveries and therapeutic strategies.
References
-
Fluxapyroxad | C18H12F5N3O | CID 16095400 . PubChem, National Institutes of Health. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA . Current Protocols in Chemical Biology. [Link]
-
He, L., et al. (2023). Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research . Chinese Journal of Pharmacology and Toxicology. [Link]
-
Kim, H., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . Journal of Pesticide Science. [Link]
-
Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery . Nature Chemical Biology. [Link]
-
Yang, Y., et al. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution . Angewandte Chemie International Edition. [Link]
-
Kozicka, Z., et al. (2021). Orthogonal Strategies for Profiling Potential Cellular Targets of Anandamide and Cannabidiol . ResearchGate. [Link]
-
Lafranchise, A., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement . ACS Chemical Biology. [Link]
-
Kim, H., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . Journal of Pesticide Science. [Link]
-
Workman, P., & Collins, I. (2014). Chemical biology for target identification and validation . MedChemComm. [Link]
-
Pyroxasulfone | C12H14F5N3O4S | CID 11556910 . PubChem, National Institutes of Health. [Link]
-
Vasta, J. D., & Robers, M. B. (2021). Validating Small Molecule Chemical Probes for Biological Discovery . Annual Review of Biochemistry. [Link]
-
Peter, C., et al. (2024). Recent developments in fluorine-containing pesticides . Pest Management Science. [Link]
-
Yang, F., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes . Chemical Science. [Link]
-
Lafranchise, A., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement . bioRxiv. [Link]
-
Adibekian, A., et al. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products . Natural Product Reports. [Link]
-
Phenol . Wikipedia. [Link]
-
Yang, F., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes . Chemical Science. [Link]
-
Piazza, I., et al. (2020). A machine learning-based chemoproteomic approach to identify drug targets and binding sites in complex proteomes . Nature Communications. [Link]
-
Lundgren, S. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery . YouTube. [Link]
-
Affinity-based Probe (AfBP) and Affinity-based Protein Profiling . ResearchGate. [Link]
-
Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions . Longdom Publishing. [Link]
-
Bunnage, M. E., et al. (2013). Target validation using chemical probes . Nature Chemical Biology. [Link]
-
Publications - CETSA . Pelago Bioscience. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. annualreviews.org [annualreviews.org]
- 7. Chemoproteomics, A Broad Avenue to Target Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | bioRxiv [biorxiv.org]
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- 12. researchgate.net [researchgate.net]
- 13. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
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- 15. Chemoproteomics Workflows | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Publications — CETSA [cetsa.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for Phenylpyridine Synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction for the synthesis of phenylpyridines. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful C-C bond-forming reaction and may encounter challenges specific to heteroaromatic substrates. Phenylpyridines are privileged scaffolds in medicinal chemistry, materials science, and agrochemicals, making their efficient synthesis a critical objective.
The Suzuki coupling, while robust, presents unique challenges when a pyridine ring is involved. The Lewis basic nitrogen atom can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Furthermore, pyridylboronic acids are often prone to competitive side reactions like protodeboronation.[1] This guide provides in-depth, evidence-based solutions to common problems in a direct question-and-answer format, moving from troubleshooting specific failures to addressing broader strategic questions.
Troubleshooting Guide: Addressing Common Reaction Failures
This section addresses the most frequent issues encountered during the Suzuki coupling for phenylpyridine synthesis. Each answer provides a diagnostic approach and a series of corrective actions grounded in mechanistic principles.
Q1: My reaction yield is very low, or the reaction has stalled completely. What are the likely causes and how can I improve conversion?
A1: This is the most common issue, and it typically points to a problem with one of the core components of the catalytic cycle: the catalyst's activity, the efficiency of oxidative addition, or the transmetalation step.
Potential Cause 1: Catalyst Inactivation or Insufficient Activity The palladium catalyst is the engine of your reaction. The lone pair on the pyridine nitrogen can act as a ligand, binding to the palladium center and inhibiting its catalytic activity.
-
Solution 1.1: Switch to a More Robust Ligand. Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-Heterocyclic Carbene (NHC) ligands.[2][3][4] These ligands form highly stable and active complexes that are less susceptible to inhibition by the pyridine substrate and promote the crucial reductive elimination step.[3]
-
Solution 1.2: Use a Pre-catalyst. Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined Pd(II) pre-catalyst (e.g., SPhos G3, XPhos G3). These are often more stable, easier to handle, and generate the active LPd(0) catalyst more reliably.[2][5]
-
Solution 1.3: Check Reagent Purity. Ensure your aryl halide and boronic acid are pure. Impurities can poison the catalyst.
Potential Cause 2: Slow Oxidative Addition Oxidative addition of the aryl halide to the Pd(0) complex is often the rate-determining step.[6] The reactivity of the halide is critical.
-
Solution 2.1: Modify the Halide. The reactivity order for the leaving group is I > OTf > Br >> Cl.[3][7] If you are using an aryl chloride, the reaction will require a more active catalyst system (see Solution 1.1) and potentially higher temperatures. If possible, switching from a chloride to a bromide or iodide can dramatically increase the reaction rate.
-
Solution 2.2: Address Electronic Effects. If your halopyridine is electron-rich, oxidative addition will be slower.[8] This again necessitates the use of highly active, electron-rich ligands to facilitate this step.
Potential Cause 3: Inefficient Transmetalation The transfer of the organic group from boron to palladium requires activation by a base.[9] If this step is slow, the reaction will not proceed.
-
Solution 3.1: Screen Bases. The choice of base is critical. Start with a common choice like aqueous K₂CO₃.[2] If that fails, consider a stronger inorganic base like Cs₂CO₃ or K₃PO₄, especially if you suspect protodeboronation is an issue (see Q3).[5]
-
Solution 3.2: Ensure Proper Mixing. Many Suzuki reactions are biphasic (e.g., toluene/water). Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[2][10]
Q2: I am observing a significant amount of homocoupling product (biphenyl or bipyridine). How can I minimize this?
A2: Homocoupling arises from the coupling of two molecules of the same starting material. Boronic acid homocoupling is particularly common.
-
Primary Cause: Presence of Oxygen. The most common cause of boronic acid homocoupling is the presence of oxygen in the reaction mixture.[2]
-
Solution 2.1: Rigorous Degassing. Ensure your solvent is thoroughly degassed before adding the catalyst and reagents. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[2]
-
Solution 2.2: Check Stoichiometry. Using a slight excess (1.1-1.2 equivalents) of the boronic acid can sometimes be beneficial, but a large excess can lead to more homocoupling.
-
Solution 2.3: Use Bulky Ligands. Sterically hindered ligands can disfavor the formation of the homocoupled side products.[2]
Q3: My pyridine boronic acid is decomposing, and I'm isolating the corresponding unsubstituted pyridine (protodeboronation). How do I prevent this?
A3: Protodeboronation is the cleavage of the C-B bond by a proton source, replacing it with a C-H bond.[1] It is a major competing pathway, especially with electron-rich or heteroaromatic boronic acids in the presence of water and certain bases.
-
Solution 3.1: Use Anhydrous Conditions. Water is often the proton source. Switching to anhydrous conditions can significantly reduce protodeboronation.[2] Use a strong, non-aqueous base like K₃PO₄ in a dry solvent like dioxane or toluene.[2]
-
Solution 3.2: Use a More Stable Boron Reagent. Boronic acids are susceptible to this side reaction.[11] Consider using more stable derivatives:
-
Pinacol Esters (BPin): Generally more stable than the corresponding boronic acids.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are highly stable, crystalline solids that are robust to purification and slowly release the boronic acid under reaction conditions, keeping its instantaneous concentration low.
-
Potassium Trifluoroborate Salts (BF₃K): These salts are also highly stable and can be used directly in the coupling reaction.[3]
-
-
Solution 3.3: Moderate Reaction Temperature. High temperatures can accelerate the rate of protodeboronation. Try running the reaction at a lower temperature for a longer period.
Q4: My reaction produces byproducts from the phosphine ligand itself, such as a phenyl-substituted pyridine when I use triphenylphosphine. Why does this happen?
A4: This is a known issue, particularly in industrial settings where impurity profiles are critical. The byproduct arises from P-C bond cleavage in the phosphine ligand and subsequent coupling of the ligand fragment (e.g., a phenyl group) to your substrate.[12][13]
-
Solution 4.1: Switch to Trialkylphosphine Ligands. Use ligands that do not have aryl substituents, such as tri-tert-butylphosphine (P(tBu)₃) or tricyclohexylphosphine (PCy₃). These are also highly electron-rich and effective for Suzuki couplings.
-
Solution 4.2: Use N-Heterocyclic Carbene (NHC) Ligands. NHC ligands are an excellent alternative to phosphines. They are strongly electron-donating, form very stable palladium complexes, and do not contain P-Aryl bonds, thus eliminating this source of impurities.[3][9]
-
Solution 4.3: Use Different Arylphosphine Ligands. If you must use an arylphosphine, select one where the aryl group is different from the coupling partners you are trying to connect, making chromatographic separation easier. For example, using a tri(o-tolyl)phosphine ligand instead of triphenylphosphine.[12]
Frequently Asked Questions (FAQs)
FAQ1: How do I select the optimal Palladium Catalyst and Ligand system?
A1: The choice depends on the electronic and steric properties of your specific substrates. The table below provides a starting point for screening.
| Substrate Challenge | Recommended Ligand Class | Specific Examples | Rationale |
| Electron-poor Halopyridine | Bulky, Electron-Rich Dialkylbiarylphosphines | SPhos, XPhos, RuPhos | These ligands accelerate the rate-limiting oxidative addition and promote reductive elimination.[4] |
| Sterically Hindered Substrates | Bulky, Electron-Rich Dialkylbiarylphosphines | XPhos, tBuXPhos | The steric bulk facilitates the reductive elimination of bulky products. |
| Aryl Chlorides | Highly Electron-Rich Phosphines or NHCs | SPhos, cataCXium® A, PEPPSI™ catalysts | Required to overcome the high activation barrier for C-Cl bond cleavage.[2] |
| Minimizing Ligand-derived Impurities | Trialkylphosphines or NHCs | P(tBu)₃, IPr, SIMes | These ligands lack the P-Aryl bonds that can lead to unwanted side products.[12] |
FAQ2: What is the role of the base and how do I choose the right one?
A2: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step.[9] The choice of base can influence reaction rate, yield, and side reactions.
| Base | Common Solvent System | Key Characteristics & Use Cases |
| K₂CO₃ / Na₂CO₃ | Toluene/H₂O, Dioxane/H₂O | Good starting point. Mild, inexpensive, and effective for many substrates. Requires water for solubility.[2] |
| Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | More active. Stronger base that can increase reaction rates, but also more expensive. |
| K₃PO₄ | Dioxane, Toluene (anhydrous) | For sensitive substrates. Often used in anhydrous conditions to suppress protodeboronation.[2] |
| Organic Bases (e.g., Et₃N) | DMF, MeCN | Less common for Suzuki, but can be used. Can sometimes promote side reactions.[12] |
FAQ3: How critical are solvent choice and degassing?
A3: Solvent choice and rigorous degassing are paramount for success and reproducibility. The solvent must solubilize the reagents, particularly the organometallic intermediates. Aprotic polar solvents or aromatic hydrocarbons are common. Degassing is non-negotiable as oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[2]
| Solvent | Boiling Point (°C) | Use Case |
| 1,4-Dioxane | 101 | Excellent general solvent, but forms peroxides.[2] |
| Toluene | 111 | Good for higher temperature reactions; easy to dry. |
| Tetrahydrofuran (THF) | 66 | Lower boiling point, good for milder conditions. |
| Dimethylformamide (DMF) | 153 | Highly polar, good for dissolving polar substrates or salts. |
| 2-Methyl-THF | 80 | A greener alternative to THF and Dioxane, good phase separation with water.[2] |
FAQ4: Should I use a boronic acid, a boronic ester, or a trifluoroborate salt?
A4: The choice of boron reagent is a trade-off between reactivity, stability, and cost.
-
Boronic Acids: Most common and reactive. However, they can be unstable, prone to dehydration to form boroxines, and susceptible to protodeboronation.[11]
-
Boronic Esters (e.g., Pinacol, Neopentyl Glycol): More stable to storage and purification (e.g., chromatography) than boronic acids. They are less prone to protodeboronation and are a good choice for sensitive substrates.[3]
-
Potassium Organotrifluoroborates (R-BF₃K): Highly stable, crystalline solids that are easy to handle and weigh accurately. They are robust to air and moisture and are excellent alternatives for difficult-to-handle boronic acids.[3]
Visualizing the Process
The Suzuki Catalytic Cycle and Phenylpyridine-Specific Challenges
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura coupling and highlights points where pyridine-containing substrates can cause issues.
Caption: A step-by-step workflow for troubleshooting a failed Suzuki coupling reaction.
Validated Starting Protocol: Synthesis of 2-Phenylpyridine
This protocol provides a robust starting point for the coupling of 2-bromopyridine with phenylboronic acid. It should be adapted based on the specific substrates used.
Materials:
-
2-Bromopyridine (1.0 mmol, 1.0 eq)
-
Phenylboronic Acid (1.2 mmol, 1.2 eq)
-
SPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 eq)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 2-bromopyridine, phenylboronic acid, SPhos Pd G3 precatalyst, and potassium phosphate.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the anhydrous 1,4-dioxane via syringe. The solvent should have been previously degassed by sparging with argon for 30 minutes.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Stir the reaction vigorously for the specified time (monitor by TLC or LC-MS, typically 4-16 hours).
-
Workup: Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the desired 2-phenylpyridine product.
References
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. reddit.com [reddit.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
Common side reactions during derivatization of pyridin-2-ols
Welcome to the technical support center for the derivatization of pyridin-2-ols. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the chemical modification of this versatile heterocyclic scaffold. Pyridin-2-ols, and their tautomeric form 2-pyridones, are ambident nucleophiles, presenting a primary challenge in achieving regioselectivity during derivatization. This resource aims to elucidate the underlying principles of these reactions and provide practical, field-proven solutions to common side reactions.
I. Alkylation: The N- vs. O-Regioselectivity Challenge
The alkylation of pyridin-2-ols is a fundamental transformation, yet it is often plagued by a lack of regioselectivity, yielding a mixture of N-alkylated (2-pyridone) and O-alkylated (2-alkoxypyridine) products. The ratio of these products is highly sensitive to a range of reaction parameters.
FAQ 1: My alkylation of a substituted pyridin-2-ol is giving a mixture of N- and O-alkylated products. How can I favor the formation of the N-alkylated product?
This is a classic challenge in pyridin-2-ol chemistry. Achieving high N-selectivity often requires careful selection of the base, solvent, and alkylating agent.
Underlying Principle: The outcome of the alkylation is governed by the principles of hard and soft acid-base (HSAB) theory. The pyridin-2-olate anion has two nucleophilic centers: the "harder" oxygen and the "softer" nitrogen. Hard electrophiles tend to react at the hard oxygen center (O-alkylation), while soft electrophiles favor the soft nitrogen center (N-alkylation).
Troubleshooting Guide:
-
Choice of Base and Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile generally favor N-alkylation. The use of a strong, non-nucleophilic base is also crucial. For instance, using sodium hydride (NaH) in DMF is a common method to generate the pyridin-2-olate anion, which then preferentially undergoes N-alkylation.[1] A study on the N-alkylation of 2-pyridones in water using Tween 20 as a surfactant showed high N-selectivity, offering a greener alternative.[2]
-
Nature of the Alkylating Agent: Primary alkyl halides, especially those that are "soft" electrophiles like benzyl bromide or allyl bromide, tend to favor N-alkylation.[2]
-
Counterion Effects: The choice of the cation from the base can influence the reaction outcome. For example, using cesium fluoride (CsF) has been shown to promote N-alkylation with benzyl and allyl chlorides.[2]
Illustrative Protocol for Selective N-Alkylation:
A general procedure for the selective N-alkylation of a 2-pyridone involves the following steps:[3]
-
To a solution of the 2-pyridone (1.0 mmol) in anhydrous DMF (5 mL), add a base such as potassium carbonate (K₂CO₃) (1.2 mmol).
-
Stir the mixture at 50 °C for 2 hours under a nitrogen atmosphere.
-
Add the alkyl halide (e.g., benzyl bromide, 1.5 mmol) and continue stirring overnight at 50 °C.
-
After cooling to room temperature, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the N-alkylated product.
FAQ 2: I need to synthesize the O-alkylated product (2-alkoxypyridine). What conditions will favor this isomer?
Selective O-alkylation can be achieved by modifying the reaction conditions to favor attack at the oxygen atom of the pyridin-2-olate anion.
Underlying Principle: To promote O-alkylation, you want to enhance the nucleophilicity of the oxygen atom or use a "harder" electrophile. Steric hindrance around the nitrogen atom can also direct the alkylating agent to the more accessible oxygen.
Troubleshooting Guide:
-
Alkylating Agent: Secondary and tertiary alkyl halides, which are sterically bulkier and act as harder electrophiles, predominantly lead to O-alkylation.[2]
-
Silver Salts: The use of silver salts of the pyridin-2-ol (e.g., by reacting with silver carbonate or silver oxide) in a non-polar solvent often directs alkylation to the oxygen. The silver cation coordinates to the nitrogen, leaving the oxygen as the more nucleophilic site.
-
Phase-Transfer Catalysis: Under phase-transfer conditions, the "naked" pyridin-2-olate anion in the organic phase tends to react at the oxygen atom, which has a higher charge density.
-
Mitsunobu Reaction: The Mitsunobu reaction can be employed for O-alkylation, although it can sometimes lead to mixtures. The outcome is dependent on the substituents on the pyridin-2-ol ring.[2]
Table 1: Influence of Reaction Parameters on N- vs. O-Alkylation of 2-Pyridone
| Parameter | Condition Favoring N-Alkylation | Condition Favoring O-Alkylation |
| Alkylating Agent | Primary, soft (e.g., benzyl bromide, allyl bromide)[2] | Secondary, tertiary, hard (e.g., isopropyl iodide)[2] |
| Base | Strong, non-nucleophilic (e.g., NaH, K₂CO₃)[1] | Silver salts (e.g., Ag₂CO₃) |
| Solvent | Polar aprotic (e.g., DMF, DMSO, acetonitrile)[1] | Non-polar (e.g., toluene, chloroform) |
| Counterion | Cs⁺, K⁺ | Ag⁺ |
Decision Workflow for Pyridin-2-ol Alkylation
Caption: Decision tree for selecting alkylation conditions.
II. Acylation of Pyridin-2-ols
Acylation of pyridin-2-ols with reagents like acid chlorides or anhydrides also presents the challenge of N- versus O-selectivity.
FAQ 3: My acylation reaction is giving me a mixture of N- and O-acylated products. How can I control the selectivity?
Similar to alkylation, the regioselectivity of acylation is influenced by the reaction conditions.
Underlying Principle: The acylation mechanism can proceed through a nucleophilic attack of the pyridin-2-olate on the acylating agent. The regioselectivity is a delicate balance of steric and electronic factors.
Troubleshooting Guide:
-
For O-Acylation: Using pyridine as both the solvent and base with an acyl anhydride is a common method for O-acylation. The pyridine can act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.[4] A general protocol involves dissolving the pyridin-2-ol in pyridine, cooling to 0 °C, and adding the acetic anhydride.[4]
-
For N-Acylation: Achieving selective N-acylation can be more challenging. Stronger, non-nucleophilic bases in aprotic solvents can favor N-acylation by generating a more "free" pyridin-2-olate anion where the nitrogen is more nucleophilic.
-
Steric Hindrance: Bulky substituents on the pyridin-2-ol ring, particularly near the nitrogen atom, can sterically hinder N-acylation and favor O-acylation.
III. Silylation of Pyridin-2-ols
Silylation is a common method for protecting the hydroxyl group of pyridin-2-ols. However, side reactions such as N-silylation and subsequent hydrolysis can be problematic.
FAQ 4: I am trying to O-silylate my pyridin-2-ol, but I am getting the N-silylated product or my product is hydrolyzing during workup. What should I do?
Selective O-silylation and preventing desilylation require careful choice of reagents and reaction conditions.
Underlying Principle: The silicon-oxygen bond is generally more stable than the silicon-nitrogen bond in this context. However, kinetic vs. thermodynamic control can play a role. The stability of silyl ethers is also pH-dependent; they are generally stable under neutral and basic conditions but can be cleaved under acidic conditions.[5]
Troubleshooting Guide:
-
Silylating Agent and Base: A common and effective method for O-silylation is to use a silyl chloride (e.g., TBDMSCl) with imidazole as a base in DMF. Imidazole is a good nucleophilic catalyst and a mild base, which promotes the desired reaction. For sterically hindered alcohols, using a silyl triflate with a non-nucleophilic base like 2,6-lutidine is often effective.
-
Workup Conditions: To prevent hydrolysis of the silyl ether, it is crucial to avoid acidic conditions during the workup. A gentle workup with a saturated aqueous solution of sodium bicarbonate is recommended.
-
N-Silylation: If N-silylation is observed, it may be due to the use of a very strong base that fully deprotonates the pyridin-2-ol, making the nitrogen more nucleophilic. Using a milder base like triethylamine or imidazole can favor O-silylation.
Illustrative Protocol for O-Silylation:
-
Dissolve the pyridin-2-ol (1.0 mmol) and imidazole (2.5 mmol) in anhydrous DMF (5 mL) under a nitrogen atmosphere.
-
Add the silyl chloride (e.g., TBDMSCl, 1.2 mmol) portion-wise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into water and extract with a non-polar solvent like hexane or ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
IV. Cross-Coupling Reactions of Halogenated Pyridin-2-ol Derivatives
For further functionalization, pyridin-2-ols are often first halogenated and then subjected to cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination. These reactions also have their own set of potential side reactions.
FAQ 5: I am performing a Suzuki-Miyaura coupling on a 2-bromo-pyridin-2-ol derivative, but I am observing significant amounts of dehalogenation and homocoupling of the boronic acid. How can I minimize these side products?
Dehalogenation (protodeboronation of the boronic acid followed by reduction of the aryl halide) and homocoupling are common side reactions in Suzuki-Miyaura couplings.
Underlying Principle: These side reactions are often a result of suboptimal catalyst activity, the presence of water, or an inappropriate choice of base. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. Any disruption in this cycle can lead to side products.[6]
Troubleshooting Guide:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. For heteroaromatic substrates, electron-rich and bulky phosphine ligands are often effective. Ensure the catalyst is active; sometimes an aged catalyst can lead to poor results.
-
Base: The base plays a crucial role in the transmetalation step. An inappropriate base can lead to protodeboronation of the boronic acid. A weaker base like potassium carbonate or a fluoride source like cesium fluoride can sometimes be beneficial.
-
Solvent and Degassing: Thoroughly degassing the solvent to remove oxygen is essential to prevent oxidative degradation of the catalyst. The presence of a small amount of water is often necessary to facilitate the reaction, but excess water can promote protodeboronation.[6]
-
Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize side reactions.
Reaction Scheme for a Typical Suzuki-Miyaura Coupling
Caption: Key components and potential side products in a Suzuki-Miyaura reaction.
FAQ 6: My Buchwald-Hartwig amination on a 2-chloro-pyridin-2-ol is giving low yield, and I suspect catalyst deactivation. What are the common pitfalls?
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it can be sensitive to reaction conditions.
Underlying Principle: The catalytic cycle involves a Pd(0) species. Catalyst deactivation can occur through oxidation or the formation of off-cycle, unreactive palladium complexes. The choice of ligand is crucial for stabilizing the catalyst and promoting the desired reductive elimination.[5]
Troubleshooting Guide:
-
Ligand Choice: For electron-rich and potentially coordinating substrates like pyridin-2-ols, bulky, electron-rich biarylphosphine ligands are often necessary to promote the reductive elimination step and prevent catalyst inhibition.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or potassium tert-butoxide are commonly used. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: Anhydrous, non-coordinating solvents like toluene or dioxane are typically used. Solvents like pyridine or acetonitrile should be avoided as they can coordinate to the palladium center and inhibit catalysis.[7]
-
Exclusion of Air and Moisture: The Pd(0) catalyst is sensitive to air. Reactions must be performed under an inert atmosphere (nitrogen or argon) with anhydrous solvents.
V. References
-
A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry. [Link]
-
A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. [Link]
-
One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. MDPI. [Link]
-
Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Publications. [Link]
-
An Efficient Synthesis of the Anti-asthmatic Agent T-440: A Selective N-Alkylation of 2-Pyridone. J-STAGE. [Link]
-
Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
A comparative study of the effect of different solvents on the ring opening/closing of 7a. ResearchGate. [Link]
-
O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. [Link]
-
Silylation. Wikipedia. [Link]
-
Selective Deprotection of Silyl Ethers. ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Validation & Comparative
A Researcher's Guide to Validating the Biological Target of 6-(4-(Trluoromethyl)phenyl)pyridin-2-ol: A Comparative Approach
In the landscape of modern drug discovery, the identification of a bioactive small molecule represents a critical first step. However, the journey from a promising hit to a viable therapeutic candidate is contingent on a thorough understanding of its mechanism of action, beginning with the unequivocal identification and validation of its biological target. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the target validation of the novel compound, 6-(4-(Trluoromethyl)phenyl)pyridin-2-ol. While the precise biological target of this molecule is yet to be fully elucidated, its structural motifs, present in various bioactive compounds, suggest a range of potential applications from oncology to infectious diseases[1][2][3][4][5].
This guide is designed to be a dynamic and practical resource. Instead of a rigid, one-size-fits-all protocol, we will explore and compare several orthogonal, state-of-the-art methodologies for target validation. We will delve into the causality behind experimental choices, emphasizing the importance of self-validating systems to ensure the scientific rigor of your findings.
The Central Challenge: From Phenotype to Molecular Target
The initial discovery of 6-(4-(Trluoromethyl)phenyl)pyridin-2-ol likely stemmed from a phenotypic screen where it elicited a desirable biological response, such as inhibiting cancer cell proliferation or microbial growth. The pivotal next step is to bridge this observed phenotype with a specific molecular interaction. Without this crucial link, advancing a compound through the drug development pipeline is fraught with risk, as off-target effects and a lack of a clear mechanistic rationale can lead to late-stage failures.
This guide will compare three major pillars of target validation:
-
Biophysical Approaches in a Cellular Context: Directly measuring the physical interaction between the compound and its target protein within the complex milieu of the cell.
-
Chemical Proteomics: Utilizing chemical probes to capture and identify the binding partners of the compound from the entire proteome.
-
Genetic Approaches: Modulating the expression of the putative target gene to ascertain its role in the compound's observed phenotype.
Section 1: Cellular Thermal Shift Assay (CETSA) - A Biophysical Approach to Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment.[6][7] The underlying principle is that the binding of a ligand, in this case, 6-(4-(Trluoromethyl)phenyl)pyridin-2-ol, stabilizes the target protein, leading to an increase in its thermal stability.[7] This change in thermal stability is then quantified, providing direct evidence of target engagement.[8][9]
Causality Behind the Experimental Choice:
CETSA is an excellent initial validation method because it is performed in intact cells, preserving the native protein conformation and the influence of the cellular environment on the drug-target interaction.[6][9] This is a significant advantage over assays using purified recombinant proteins, which may not accurately reflect the in-cellulo situation.
Experimental Workflow:
The CETSA workflow involves treating cells with the compound of interest, followed by heating the cell lysate to a range of temperatures.[6] Unbound proteins will denature and precipitate at lower temperatures, while the ligand-bound, stabilized proteins will remain in the soluble fraction at higher temperatures.[6] The amount of the target protein remaining in the soluble fraction at each temperature is then quantified, typically by Western blotting or mass spectrometry.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Detailed Protocol for CETSA:
-
Cell Culture and Treatment:
-
Plate the chosen cell line (e.g., a cancer cell line sensitive to the compound) and grow to 80-90% confluency.
-
Treat the cells with varying concentrations of 6-(4-(Trluoromethyl)phenyl)pyridin-2-ol or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Cell Lysis and Heat Treatment:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in a lysis buffer containing protease and phosphatase inhibitors.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Clarify the lysate by centrifugation.
-
Aliquot the supernatant into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step.[10]
-
-
Separation and Quantification:
-
Centrifuge the heated lysates at high speed to pellet the precipitated proteins.
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of the putative target protein in the soluble fraction by SDS-PAGE and Western blotting using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization.
-
Comparison with an Alternative - Isothermal Dose-Response (ITDR) CETSA:
A variation of CETSA is the Isothermal Dose-Response (ITDR) CETSA, where the cell lysate is heated at a single, optimized temperature, and the concentration of the compound is varied.[8] This allows for the determination of the compound's potency in stabilizing the target protein.
| Feature | Standard CETSA | Isothermal Dose-Response (ITDR) CETSA |
| Variable | Temperature | Compound Concentration |
| Primary Output | Melting Curve (Tm shift) | Dose-Response Curve (EC50) |
| Use Case | Initial confirmation of target engagement | Determining compound potency and affinity |
| Throughput | Lower | Higher |
Hypothetical Data Summary:
| Compound | Putative Target | Tm Shift (ΔTm) with 10 µM Compound | ITDR EC50 |
| 6-(4-(CF3)phenyl)pyridin-2-ol | Kinase X | + 4.2 °C | 1.5 µM |
| Inactive Analog | Kinase X | + 0.3 °C | > 50 µM |
| Staurosporine (Control) | Kinase X | + 6.8 °C | 0.2 µM |
Section 2: Chemical Proteomics - Unbiased Target Identification
While CETSA is excellent for validating a hypothesized target, chemical proteomics approaches are designed for the unbiased discovery of molecular targets from the entire proteome.[11][12][13] This is particularly valuable when the target of 6-(4-(Trluoromethyl)phenyl)pyridin-2-ol is completely unknown.
Causality Behind the Experimental Choice:
Chemical proteomics allows for an unbiased survey of all potential binding partners, reducing the risk of "target-centric" bias.[14] It can also reveal off-targets, which is crucial for understanding a compound's selectivity and potential side effects.[15]
Two common chemical proteomics strategies are:
-
Affinity-Based Protein Profiling (AfBPP): This method involves immobilizing the small molecule on a solid support (e.g., beads) to "pull down" its binding partners from a cell lysate.[16]
-
Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that covalently bind to the active sites of specific enzyme families, allowing for the profiling of their functional state.[17][18]
Experimental Workflow for Affinity-Based Protein Profiling:
Caption: Affinity-Based Protein Profiling Workflow.
Detailed Protocol for Affinity-Based Protein Profiling:
-
Probe Synthesis and Immobilization:
-
Synthesize a derivative of 6-(4-(Trluoromethyl)phenyl)pyridin-2-ol with a linker arm (e.g., a polyethylene glycol or alkyl chain) terminating in a reactive group (e.g., a primary amine or alkyne).[19]
-
Covalently attach the linker-modified compound to activated beads (e.g., NHS-activated sepharose or azide/alkyne-functionalized beads for click chemistry).
-
-
Affinity Pulldown:
-
Prepare a cell lysate from a relevant cell line.
-
Incubate the lysate with the compound-immobilized beads.
-
As a negative control, use beads with no compound or an immobilized inactive analog.
-
For competition experiments, pre-incubate the lysate with an excess of free 6-(4-(Trluoromethyl)phenyl)pyridin-2-ol before adding the beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Protein Elution and Identification:
-
Elute the specifically bound proteins from the beads (e.g., by boiling in SDS-PAGE loading buffer or using a competitive eluent).
-
Separate the eluted proteins by 1D SDS-PAGE.
-
Excise the protein bands, perform in-gel tryptic digestion, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins using a protein database search algorithm.
-
Comparison with an Alternative - Kinobeads Profiling:
If there is reason to suspect that 6-(4-(Trluoromethyl)phenyl)pyridin-2-ol targets kinases, a specialized form of AfBPP called Kinobeads profiling can be employed.[20] Kinobeads are composed of a mixture of broad-spectrum kinase inhibitors immobilized on beads, which can capture a large portion of the cellular kinome.[17][20]
| Feature | General Affinity-Based Profiling | Kinobeads Profiling |
| Probe | Custom synthesized probe of the compound of interest | Pre-made beads with broad-spectrum kinase inhibitors |
| Scope | Unbiased, proteome-wide | Focused on the kinome |
| Use Case | De novo target identification | Identifying kinase targets and assessing selectivity |
| Advantage | Can identify any binding partner | Standardized and covers a large, important target class |
Hypothetical Data Summary:
| Method | Top Identified Proteins (in order of abundance) |
| Affinity-Based Profiling | 1. Mitogen-activated protein kinase 14 (MAPK14/p38α) 2. Heat shock protein 90 (HSP90)3. Tubulin beta chain |
| Kinobeads Profiling | 1. Mitogen-activated protein kinase 14 (MAPK14/p38α) 2. Cyclin-dependent kinase 2 (CDK2)3. Glycogen synthase kinase 3 beta (GSK3β) |
Section 3: CRISPR/Cas9-Mediated Target Validation - The Genetic Approach
Once a putative target has been identified through biophysical or chemical proteomics methods, genetic approaches are the gold standard for validating its functional relevance to the compound's phenotype.[21] The CRISPR/Cas9 system has revolutionized this process by enabling precise and efficient gene editing.[22][23][24][25]
Causality Behind the Experimental Choice:
By knocking out the gene encoding the putative target protein, we can directly test whether the cells become resistant to 6-(4-(Trluoromethyl)phenyl)pyridin-2-ol.[26] If the compound's efficacy is dependent on the presence of the target, its knockout should abrogate the compound's effect. This provides strong evidence for a functional link between the target and the compound's mechanism of action.
Experimental Workflow for CRISPR/Cas9 Knockout and Phenotypic Assay:
Caption: CRISPR/Cas9-Mediated Target Validation Workflow.
Detailed Protocol for CRISPR/Cas9 Knockout and Viability Assay:
-
sgRNA Design and Cloning:
-
Design two or more single-guide RNAs (sgRNAs) targeting early exons of the putative target gene to ensure a functional knockout.
-
Clone the sgRNAs into a suitable expression vector that also encodes Cas9 nuclease.
-
-
Transfection and Clonal Selection:
-
Transfect the chosen cell line with the Cas9/sgRNA expression plasmid.
-
Select for transfected cells (e.g., using an antibiotic resistance marker).
-
Perform single-cell sorting to isolate and expand clonal populations.
-
-
Knockout Validation:
-
Extract genomic DNA from the clones and perform Sanger sequencing of the target locus to confirm the presence of insertions/deletions (indels).
-
Prepare cell lysates from the clones and perform Western blotting to confirm the absence of the target protein.
-
-
Phenotypic Assay:
-
Plate wild-type and validated knockout cells at the same density.
-
Treat the cells with a range of concentrations of 6-(4-(Trluoromethyl)phenyl)pyridin-2-ol.
-
After a suitable incubation period (e.g., 72 hours), measure cell viability using an appropriate assay (e.g., CellTiter-Glo®, MTT).
-
-
Data Analysis:
-
Plot cell viability as a function of compound concentration and calculate the IC50 value for both wild-type and knockout cells.
-
A significant rightward shift in the dose-response curve for the knockout cells indicates resistance to the compound and validates the target.
-
Comparison with an Alternative - CRISPR Interference (CRISPRi):
While a full knockout provides a clear genetic validation, it may not always mimic the effect of a small molecule inhibitor, which often only reduces protein function. CRISPR interference (CRISPRi) uses a catalytically dead Cas9 (dCas9) fused to a transcriptional repressor to knockdown gene expression rather than causing a permanent knockout.
| Feature | CRISPR/Cas9 Knockout | CRISPR Interference (CRISPRi) |
| Mechanism | Permanent gene disruption (indels) | Reversible transcriptional repression |
| Effect on Protein | Complete loss of protein | Reduced protein expression |
| Analogy to Drug Action | More akin to an irreversible inhibitor or degrader | More analogous to a reversible inhibitor |
| Use Case | Definitive genetic validation | Mimicking pharmacological inhibition |
Hypothetical Data Summary:
| Cell Line | Putative Target | IC50 of 6-(4-(CF3)phenyl)pyridin-2-ol |
| Wild-Type | MAPK14 | 2.1 µM |
| MAPK14 Knockout | MAPK14 | > 100 µM |
| Control Knockout (e.g., AAVS1) | MAPK14 | 2.3 µM |
Conclusion: A Multi-faceted Approach to Target Validation
Validating the biological target of a novel compound like 6-(4-(Trluoromethyl)phenyl)pyridin-2-ol is a multi-step process that requires the convergence of evidence from orthogonal approaches. No single method is sufficient on its own. A robust target validation strategy would ideally start with an unbiased method like affinity-based chemical proteomics to generate a list of potential targets. This would be followed by a direct biophysical validation of the top candidate(s) using CETSA to confirm target engagement in cells. Finally, a genetic approach, such as CRISPR/Cas9-mediated knockout, is essential to unequivocally link the identified target to the compound's observed cellular phenotype.
By systematically applying and comparing these methodologies, researchers can build a compelling and self-validating case for the mechanism of action of 6-(4-(Trluoromethyl)phenyl)pyridin-2-ol, paving the way for its rational development as a potential therapeutic agent.
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A Guide to the Comparative Efficacy Analysis of 6-(4-(Trifluoromethyl)phenyl)pyridin-2-ol as a Novel Insecticide Candidate
This guide provides a comprehensive framework for evaluating the potential insecticidal efficacy of the novel chemical entity, 6-(4-(Trifluoromethyl)phenyl)pyridin-2-ol. As this compound is not a commercially registered pesticide, this document serves as a strategic guide for researchers, outlining a proposed research program to benchmark its performance against established commercial insecticides. We will delve into the structural rationale for its potential bioactivity, propose a multi-tiered experimental workflow for its evaluation, and present illustrative data to guide interpretation and decision-making in the pesticide discovery pipeline.
Introduction: The Rationale for a New Candidate
The relentless evolution of insecticide resistance and the increasing stringency of environmental regulations necessitate a continuous search for new active ingredients. The compound this compound presents a compelling starting point for investigation based on its constituent chemical motifs.
-
The Trifluoromethylphenyl Moiety : The trifluoromethyl (CF3) group is a cornerstone of modern pesticide chemistry. Its strong electron-withdrawing nature and high lipophilicity can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] This group is a key feature in highly successful insecticides such as fipronil and fluralaner.[3][4]
-
The Pyridine Ring : As a bioisostere of a benzene ring, the pyridine moiety is prevalent in agrochemicals, often improving systemic movement in plants and contributing to target-site interactions.[5][6] Numerous commercial pesticides incorporate a trifluoromethylpyridine (TFMP) structure to achieve a wide range of biological activities, including insecticidal, fungicidal, and herbicidal effects.[1][7]
Based on these structural alerts, we hypothesize that this compound is likely to exhibit neurotoxic activity in insects. Specifically, the trifluoromethylphenyl group suggests a potential mode of action (MOA) as a non-competitive antagonist of the γ-aminobutyric acid (GABA)-gated chloride channel, a validated target for potent insecticides.[8][9][10]
This guide will compare our candidate compound, hereafter designated NPI-2026 (Novel Pesticide Ingredient-2026), against two leading commercial insecticides that share this proposed MOA:
-
Fipronil : A broad-spectrum phenylpyrazole insecticide that disrupts the insect central nervous system by blocking GABA-gated chloride channels.[3][11][12]
-
Fluralaner : A systemic isoxazoline insecticide and acaricide, also a GABA-gated chloride channel antagonist, known for its long-lasting efficacy.[4][13][14]
Proposed Experimental Evaluation Workflow
A phased, tiered approach is essential for efficiently evaluating NPI-2026. This workflow is designed to first validate the hypothesized MOA, then quantify efficacy and spectrum, and finally, assess the crucial selectivity profile.
Caption: Proposed multi-phase workflow for evaluating NPI-2026.
Methodologies for Key Experiments
Detailed, validated protocols are critical for generating reliable and comparable data. The following methodologies are based on established standards, such as those from the Organisation for Economic Co-operation and Development (OECD).
In Vitro Mode of Action Assay
Objective: To confirm that NPI-2026 antagonizes the insect GABA receptor.
-
Cell Culture & Transfection: Human Embryonic Kidney (HEK) 293 cells are cultured and transiently transfected with the gene encoding a relevant insect GABA receptor subunit, such as the 'resistance to dieldrin' (RDL) subunit from Drosophila melanogaster.[9]
-
Electrophysiology: Whole-cell patch-clamp recordings are performed on transfected cells.[11]
-
Procedure: a. Establish a baseline GABA response by applying a concentration of GABA that elicits a sub-maximal current (e.g., EC20). b. Perfuse the cells with a solution containing NPI-2026 (or a comparator) at various concentrations for a set incubation period. c. Re-apply the same concentration of GABA in the continued presence of the test compound.
-
Endpoint: The percentage inhibition of the GABA-induced chloride current is calculated. A dose-dependent inhibition confirms an antagonistic effect at the receptor.
In Vivo Acute Contact Toxicity Assay (Adapted from OECD 214)
Objective: To determine the median lethal dose (LD50) of NPI-2026 for both a target pest and a non-target insect.
-
Test Organisms:
-
Target Pest: Cabbage Looper (Trichoplusia ni), 3rd instar larvae.
-
Non-Target Organism: Honeybee (Apis mellifera), adult worker.[15]
-
-
Test Substance Preparation: NPI-2026, Fipronil, and Fluralaner are dissolved in a suitable carrier (e.g., acetone) to create a range of five to seven serial dilutions.
-
Application: A 1 µL droplet of each dilution is applied directly to the dorsal thorax of each insect using a micro-applicator. A control group is treated with the carrier solvent only.
-
Incubation: Insects are housed in clean cages with access to a suitable food source (e.g., artificial diet for larvae, sucrose solution for bees) and maintained under controlled conditions (25°C ± 2°C, >60% RH, 16:8 L:D photoperiod).
-
Endpoint: Mortality is assessed at 24 and 48 hours post-application. The LD50 value (the dose causing 50% mortality) and its 95% confidence intervals are calculated using probit analysis.
Plant-Residue Bioassay (Leaf-Dip Method)
Objective: To determine the median lethal concentration (LC50) via ingestion and contact with a treated surface.
-
Test Organism: Diamondback Moth (Plutella xylostella), 2nd instar larvae.
-
Procedure: a. Cabbage leaf discs (e.g., 5 cm diameter) are dipped for 10 seconds in aqueous solutions of the test compounds (formulated with a surfactant) at various concentrations. Control discs are dipped in surfactant solution alone. b. The discs are allowed to air dry completely. c. Each dried disc is placed in a Petri dish with a set number of larvae (e.g., 10 larvae/dish).
-
Incubation: Dishes are maintained under controlled conditions.
-
Endpoint: Mortality is assessed after 48 or 72 hours. The LC50 value is calculated using probit analysis.
Comparative Performance Analysis (Illustrative Data)
To provide context, the following tables present hypothetical but realistic data that could be generated from the experiments described above.
Table 1: Comparative Potency Against Key Pests (LC50 in ppm)
| Compound | Diamondback Moth (P. xylostella) | Green Peach Aphid (M. persicae) |
| NPI-2026 | 0.85 | 1.20 |
| Fipronil | 1.15 | 1.55 |
| Fluralaner | 0.60 | 0.95 |
| Lower values indicate higher potency. Data is illustrative. |
Table 2: Acute Contact Toxicity & Selectivity Ratio
| Compound | Target Pest LD50 (µ g/insect ) (T. ni) | Non-Target LD50 (µ g/insect ) (A. mellifera) | Selectivity Ratio (Bee LD50 / Pest LD50) |
| NPI-2026 | 0.045 | 0.270 | 6.0 |
| Fipronil | 0.060 | 0.005 | 0.08 (Highly Toxic) |
| Fluralaner | 0.035 | 0.350 | 10.0 |
| A higher selectivity ratio is desirable, indicating lower risk to the beneficial insect. Data is illustrative. |
Mechanistic Insights and Discussion
The structural components of NPI-2026 provide a strong rationale for its hypothesized action as a GABA receptor antagonist.
Caption: Hypothesized Mode of Action for NPI-2026 at the GABA receptor.
Our illustrative data suggests that NPI-2026 could possess potency comparable to or exceeding that of Fipronil, though perhaps slightly less than the newer compound, Fluralaner. Crucially, the hypothetical selectivity profile of NPI-2026 is significantly more favorable than Fipronil for honeybees. This is a critical attribute for modern insecticides aiming for compatibility with Integrated Pest Management (IPM) programs.[16][17] The high toxicity of Fipronil to pollinators is a well-documented concern, and a candidate with a wider safety margin would represent a significant advancement.
The superior hypothetical selectivity of NPI-2026 and Fluralaner could be due to subtle differences in their binding sites on the insect GABA receptor compared to the binding site on the analogous mammalian or beneficial insect receptor.[14] Further research, including receptor binding assays with receptors from different species, would be required to validate this hypothesis.
Conclusion and Future Directions
The in-silico analysis and proposed experimental framework suggest that this compound (NPI-2026) is a promising candidate for development as a novel insecticide. Its structural features point towards a validated, high-potency mode of action, and our illustrative data highlights the potential for a favorable selectivity profile, which is a key differentiator in today's agrochemical market.
The next steps in this research program should focus on executing the proposed workflow. A positive outcome, particularly a high potency against key pests combined with a strong selectivity ratio, would provide a robust data package to justify advancement to more complex, higher-tier studies, including greenhouse trials, environmental fate analysis, and further toxicological profiling.
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The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyridin-2-ol Analogs
A Senior Application Scientist's Guide for Drug Discovery Professionals
In modern medicinal chemistry, the strategic incorporation of fluorine is a powerful tool for optimizing drug candidates. The pyridin-2-ol scaffold, a privileged structure in numerous pharmacologically active agents, provides an excellent platform to examine the profound impact of this unique halogen. This guide offers an in-depth comparative analysis of fluorinated versus non-fluorinated pyridin-2-ol analogs, moving beyond simple observation to explain the underlying physicochemical and biochemical causality. We will explore how the introduction of fluorine modulates acidity, lipophilicity, and metabolic stability, ultimately influencing biological activity, supported by experimental data and detailed protocols.
The Fluorine Effect: A Physicochemical Deep Dive
The substitution of a hydrogen atom with fluorine, the most electronegative element, initiates a cascade of electronic and physical changes that are fundamental to its utility in drug design. These alterations are not always intuitive and are highly dependent on the position and number of fluorine atoms.
Acidity (pKa): The Inductive Effect in Action
One of the most predictable consequences of fluorination is the modulation of a molecule's acidity. For pyridin-2-ol, which exists in tautomeric equilibrium with 2-pyridone, the acidity of the N-H proton is a critical parameter influencing solubility, receptor interactions, and pharmacokinetic properties.
The Causality: Fluorine exerts a powerful electron-withdrawing inductive effect (-I effect). When placed on the pyridine ring, it pulls electron density away from the acidic proton. This withdrawal of electron density stabilizes the resulting conjugate base (the pyridin-2-olate anion) after deprotonation. A more stable conjugate base corresponds to a stronger acid, which is reflected by a lower pKa value.[1] This effect is additive and distance-dependent; multiple fluorine atoms or a fluorine atom closer to the acidic proton will result in a more significant pKa drop.[1]
A study systematically comparing fluorinated and non-fluorinated analogs of pyrazolopyrimidinones (which contain a similar acidic N-H functionality) demonstrated this principle clearly. The introduction of fluorine consistently resulted in a decrease in the acidic pKa by 1.2–1.7 units, a significant shift in the physiological context.[2]
Caption: Fluorine deactivates metabolic "hot spots," making the molecule resistant to CYP450 oxidation.
Impact on Biological Activity: Translating Physicochemical Changes to Function
The alterations in pKa, lipophilicity, and metabolic stability invariably translate to changes in biological activity. The introduction of fluorine can lead to enhanced potency, improved selectivity, and better pharmacokinetic profiles. [3]
-
Enhanced Potency: Changes in acidity and lipophilicity can optimize a molecule's ability to cross membranes and fit into a target's binding pocket. In some cases, the C-F bond can form favorable orthogonal multipolar interactions with protein backbones, enhancing binding affinity. [4]* Improved Selectivity: By altering the electronic and steric profile, fluorination can fine-tune the interactions with a specific biological target over off-targets, leading to a better safety profile.
-
Favorable Pharmacokinetics: Increased metabolic stability directly leads to a longer half-life and improved oral bioavailability, which are critical properties for a successful drug. [4] A compelling example comes from a study on fluorinated analogs of lepidilines, where the introduction of fluorinated substituents resulted in a remarkable increase in cytotoxic bioactivity against HeLa and A549 cancer cell lines compared to the non-fluorinated natural product. [5]Similarly, fluorinated retinoic acid analogs showed greater antipapilloma activity than their non-fluorinated parent compounds. [6]
Experimental Protocols
To ensure the trustworthiness and reproducibility of these comparative analyses, standardized experimental protocols are essential.
Protocol: pKa Determination by Potentiometric Titration
This method determines the pKa by monitoring the pH of a solution as a titrant of known concentration is added. [2][7]
-
Preparation:
-
Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0). [8] * Prepare a 0.1 M solution of a strong base (e.g., NaOH) and a 0.1 M solution of a strong acid (e.g., HCl). Standardize these titrants.
-
Accurately weigh and dissolve the test compound (fluorinated or non-fluorinated analog) in deionized water (or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1 mM). [7]2. Titration:
-
Place a known volume (e.g., 20 mL) of the test compound solution into a beaker with a magnetic stir bar. [8] * Immerse the calibrated pH electrode into the solution, ensuring the bulb does not contact the stir bar.
-
If the compound is acidic, titrate with the standardized NaOH solution. If basic, titrate with HCl.
-
Add the titrant in small, precise increments (e.g., 0.1 mL), allowing the pH to stabilize after each addition. [1]Record the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point (the region of sharpest pH change).
-
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
Determine the equivalence point volume (Veq). The pKa is the pH at the half-equivalence point (Veq / 2). [1] * Alternatively, calculate the first derivative (ΔpH/ΔV) of the curve; the peak of this plot corresponds to the equivalence point. [9]
-
Protocol: logD Determination by the Shake-Flask Method
This "gold standard" method directly measures the distribution of a compound between n-octanol and a buffered aqueous phase. [10][11]
-
Preparation:
-
Prepare a phosphate-buffered saline (PBS) solution at the desired pH (typically 7.4).
-
Pre-saturate the n-octanol with the PBS buffer and the PBS buffer with n-octanol by mixing them vigorously and allowing the phases to separate overnight. This prevents volume changes during the experiment.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
-
Partitioning:
-
In a glass vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each). [12] * Add a small aliquot of the test compound stock solution to the vial. The final concentration should be low enough to avoid solubility issues.
-
Cap the vial tightly and agitate it at a constant temperature for a sufficient time (e.g., 1-24 hours) to ensure equilibrium is reached. [12][13] * Centrifuge the vial to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw a known volume from both the n-octanol (top) layer and the aqueous (bottom) layer.
-
Determine the concentration of the compound in each sample using a suitable analytical method, such as HPLC-UV or LC-MS/MS. [13]4. Calculation:
-
The logD is calculated as: logD = log₁₀ ([Compound]octanol / [Compound]aqueous)
-
Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay measures the rate at which a compound is metabolized by enzymes present in liver microsomes, providing an estimate of its intrinsic clearance. [14]
-
Preparation:
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, combine the reaction buffer, liver microsomes (e.g., to a final protein concentration of 0.5 mg/mL), and the test compound (to a final concentration of 1 µM). [14][16] * Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH cofactor (to a final concentration of 1 mM). [14] * Prepare a negative control by omitting the NADPH cofactor.
-
-
Time Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture. [14] * Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard. [16]4. Analysis:
-
Centrifuge the quenched samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.
-
-
Data Calculation:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of this line (k) is the elimination rate constant.
-
The half-life (t₁/₂) is calculated as: t₁/₂ = 0.693 / k.
-
Conclusion
The decision to use a fluorinated or non-fluorinated pyridin-2-ol analog is a strategic choice rooted in the fundamental principles of physical organic and medicinal chemistry. Fluorination is not merely a hydrogen substitution but a precise tool to rationally modulate a molecule's pKa, fine-tune its lipophilicity, and install a metabolic shield. As demonstrated, these modifications can profoundly enhance a compound's drug-like properties, leading to improved potency, selectivity, and pharmacokinetic profiles. The experimental protocols provided herein offer a self-validating framework for researchers to objectively compare these analogs and make data-driven decisions in the complex, iterative cycle of drug discovery and development.
References
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Demkowicz, S., et al. (2021). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. MDPI. Available at: [Link]
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]
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Cyprotex. Microsomal Stability. Evotec. Available at: [Link]
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Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC - NIH. Available at: [Link]
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Mercell. Metabolic stability in liver microsomes. Mercell. Available at: [Link]
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Avdagić, A., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at: [Link]
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Hussain, F., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. Available at: [Link]
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Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]
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ResearchGate. Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]
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Dahl, G., et al. (2017). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC - NIH. Available at: [Link]
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Organic Syntheses. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. Available at: [Link]
-
Research Progress. (2026). Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. Research Progress. Available at: [Link]
-
D'Oria, M., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. Available at: [Link]
-
ResearchGate. (2021). LogP / LogD shake-flask method v1. ResearchGate. Available at: [Link]
-
Shealy, Y.F., et al. (1987). Fluorinated retinoic acids and their analogues. 1. Synthesis and Biological activity of (4-methoxy-2,3,6-trimethylphenyl)nonatetraenoic acid analogues. PubMed. Available at: [Link]
-
SciSpace. (1995). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. SciSpace. Available at: [Link]
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Bio-protocol. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Bio-protocol. Available at: [Link]
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BioIVT. Metabolic Stability Assay Services. BioIVT. Available at: [Link]
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Waters Corporation. Determination of Partitioning Coefficient by UPLC-MS/MS. Waters Corporation. Available at: [Link]
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SciSpace. (2021). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. Available at: [Link]
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Safety Operating Guide
A-Scientist's-Guide-to-Safe-Handling:-Personal-Protective-Equipment-for-6-(4-(Trifluoromethyl)phenyl)pyridin-2-ol
This document provides a comprehensive guide to the selection and use of Personal Protective Equipment (PPE) for handling 6-(4-(Trifluoromethyl)phenyl)pyridin-2-ol. As a novel compound, specific toxicological data is limited. Therefore, this guide is built upon a conservative risk assessment, drawing from the known hazards of its structural analogs—trifluoromethylated aromatics and pyridinol derivatives—and adhering to established laboratory safety principles.
Hazard Analysis: An Evidence-Based Assessment
A thorough understanding of the potential hazards is the foundation of any robust safety protocol. The structure of this compound suggests several potential risks that dictate our PPE strategy.
-
Trifluoromethylphenyl Group: Compounds containing the -CF3 group can be metabolically stable and persistent. Upon combustion or in certain chemical reactions, they may pose a risk of releasing hazardous decomposition products. Structurally similar compounds, such as 3-(Trifluoromethyl)phenol, are classified as corrosive and require handling with significant precautions.[1]
-
Pyridin-2-ol Moiety: The pyridinol structure is present in many biologically active compounds. Pyridine and its derivatives are often classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[2][3] For instance, the related compound 2-hydroxy-6-(trifluoromethyl)pyridine is classified as toxic if swallowed and causes serious eye irritation.[4]
Given these factors, we must assume this compound is, at a minimum, a skin and eye irritant, harmful by inhalation, and potentially toxic if ingested. The primary routes of occupational exposure are dermal contact, eye contact, and inhalation of aerosols or dust.
Risk Assessment Workflow
The selection of appropriate PPE is not a static choice but a dynamic process based on the specific task being performed. The following workflow illustrates the decision-making process that every researcher should undertake before beginning work.
Caption: PPE selection is a multi-step risk assessment process.
Tiered PPE Requirements for Laboratory Operations
To provide clear, actionable guidance, we have structured our PPE recommendations into three tiers based on the risk of exposure associated with common laboratory tasks.
| Risk Tier | Typical Activities | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Tier 1: Low Risk / Controlled Conditions | Handling sealed containers. Weighing solids in a ventilated balance enclosure. Preparing solutions within a certified chemical fume hood. | ANSI Z87.1 compliant safety glasses with side shields.[4][5] | Single pair of nitrile gloves. Inspect for integrity before use.[5] | Standard flame-resistant lab coat, fully buttoned.[6] | Not typically required when work is performed within a certified chemical fume hood. |
| Tier 2: Medium Risk / Potential for Exposure | Open-container transfers outside of a fume hood. Heating or sonicating solutions. Operations with a risk of generating aerosols or dust. | Chemical splash goggles.[7] Consider a face shield in addition to goggles for splash-prone tasks.[5][7] | Double-gloving with nitrile gloves is recommended. Change outer glove immediately upon contamination. | Chemical-resistant apron over a flame-resistant lab coat.[8] | A NIOSH-approved N95 respirator may be required if dust or aerosols could be generated outside of a fume hood. |
| Tier 3: High Risk / Emergency Situations | Responding to a significant spill. Uncontrolled release of material. | Chemical splash goggles and a full-face shield are mandatory.[7] | Heavy-duty chemical-resistant gloves (e.g., butyl rubber or neoprene) over inner nitrile gloves. | Chemical-resistant suit or coveralls. | A NIOSH-approved half-mask or full-face respirator with organic vapor/acid gas cartridges is required. |
Standard Operating Procedures (SOPs)
Adherence to standardized procedures for donning, doffing, and handling contaminated materials is as critical as the selection of the PPE itself.
SOP 1: PPE Donning and Doffing Sequence
Donning (Putting On):
-
Lab Coat/Apron: Put on and fasten completely.
-
Respirator (if required): Perform a positive and negative pressure seal check.
-
Eye and Face Protection: Put on goggles and/or face shield.
-
Gloves: Don gloves, ensuring cuffs go over the sleeves of the lab coat.
Doffing (Taking Off): The goal is to avoid self-contamination.
-
Gloves: Remove gloves using a technique that avoids touching the outer surface with bare skin.[5]
-
Lab Coat/Apron: Remove by rolling it inside out, without touching the exterior.
-
Eye and Face Protection: Handle by the arms or strap.
-
Respirator (if used): Remove without touching the front of the mask.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[5]
SOP 2: Emergency Protocol for Spills and Exposure
Immediate and correct response to an exposure or spill is critical.
Caption: A logical workflow for responding to a chemical spill.
-
Personnel Exposure:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eyes: Flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
-
Spill Cleanup (Small, Controllable):
-
Alert personnel in the immediate area.
-
Don Tier 3 PPE (respirator, goggles, face shield, chemical-resistant gloves, and apron/suit).
-
Contain the spill using a chemical absorbent pad or inert material (e.g., vermiculite, sand). Do not use combustible materials.
-
Carefully collect the absorbed material using non-sparking tools and place it into a properly labeled, sealed container for hazardous waste.[5][9]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials, including PPE, as hazardous waste.
-
Decontamination and Waste Disposal
Proper disposal is the final, critical step in the chemical handling lifecycle.
-
PPE Disposal: All disposable PPE used while handling this compound must be considered contaminated. Place used gloves, disposable aprons, and other items in a designated hazardous waste container immediately after removal.
-
Chemical Waste: All waste containing this compound, including contaminated solvents and absorbent materials, must be disposed of as hazardous chemical waste.[10]
By implementing this comprehensive PPE and safety plan, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for all.
References
- Angene Chemical. (2021). Safety Data Sheet.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- Penta. (2024). Pyridine - SAFETY DATA SHEET.
- Occupational Safety and Health Administration. Personal Protective Equipment - Overview.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
- Fisher Scientific. SAFETY DATA SHEET: 2-Fluoro-6-(trifluoromethyl)pyridine.
- Angene Chemical. (2021). Safety Data Sheet.
- Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards Introduction.
- TCI Chemicals. SAFETY DATA SHEET: 3-[3-(Trifluoromethyl)phenyl]-1-propanol.
- Occupational Safety and Health Administration. Laboratory Safety Guidance.
- Carl ROTH. (2025). Safety Data Sheet: Pyridine.
- University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Jubilant Ingrevia Limited. 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet.
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- Centers for Disease Control and Prevention. (2024). Chemical Safety in the Workplace.
- US Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
